Reactive orange 4
Description
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXWHYHTMGGNST-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13Cl2N6Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73816-75-8 (Parent) | |
| Record name | C.I. Reactive Orange 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4072079 | |
| Record name | C.I. Reactive Orange 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70616-90-9, 12225-82-0 | |
| Record name | C.I. Reactive Orange 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Orange 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Reactive orange 4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive Orange 4 (RO4) is a synthetic monoazo dye belonging to the dichlorotriazinyl class of reactive dyes.[1][2] It is widely utilized in the textile industry for dyeing cellulosic fibers, such as cotton, due to its ability to form strong, covalent bonds with the fiber, resulting in excellent wash-fastness and vibrant reddish-orange hues.[2][3] Beyond its industrial applications, this compound serves as a model compound in environmental science and chemical research, particularly in studies related to wastewater treatment and advanced oxidation processes (AOPs).[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and toxicological profile, along with detailed experimental protocols and pathway visualizations relevant to its application and degradation.
Chemical Identity and Properties
This compound is characterized by a single azo group (-N=N-) which acts as the chromophore, and a dichlorotriazinyl group which serves as the reactive moiety for binding to fibers.[1][3] Its chemical structure and key properties are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference(s) |
| C.I. Name | This compound | |
| C.I. Number | 18260 | [5] |
| CAS Number | 12225-82-0 | [2] |
| IUPAC Name | trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | [6] |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [4] |
| Molecular Weight | 781.47 g/mol | [1][4] |
| InChI Key | ARXWHYHTMGGNST-UHFFFAOYSA-K | [2] |
Table 2: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Orange powder | [7] |
| Solubility | Very good solubility in water | [7] |
| Absorption Maximum (λmax) | Typically in the 400-500 nm range; ~494 nm for similar reactive orange dyes | [3][8] |
| Molar Absorption Coefficient (ε) | For similar azo dyes, typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹ | [8] |
Synthesis Pathway
The manufacturing of this compound involves a multi-step chemical synthesis process. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic compound, and finally condensation with cyanuric chloride.[3]
Caption: Synthesis pathway of this compound.
Application in Textile Dyeing
This compound is primarily used for dyeing cellulosic fibers like cotton. The process involves the formation of a covalent ether linkage between the dye molecule and the hydroxyl groups of the cellulose (B213188) under alkaline conditions.[2][4] This strong bond is responsible for the high wash fastness of the dyed fabric.[9][10]
Fastness Properties
The performance of a dye is often evaluated by its fastness to various environmental factors.
Table 3: Fastness Properties of this compound
| Fastness Test | Standard | Rating | Reference(s) |
| Light Fastness | ISO 105-B02 | 3-6 | [11] |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5 | [12] |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | [12] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4 (Alkaline & Acid) | [12] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5 (yellow) | |
| Oxygen Bleaching | ISO | 4 | |
| Soaping | ISO | 4 (Fading), 4-5 (Staining) | |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 | [12] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 | [12] |
Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the best. Light fastness can be rated on a scale up to 8.[12]
Experimental Protocols
Standard Dyeing Protocol (Exhaust Method)
This protocol provides a baseline for the application of this compound to cotton fabric.
Caption: Exhaust dyeing workflow for this compound.
Determination of Color Yield (K/S Value)
The color yield on the dyed fabric is quantified using the Kubelka-Munk equation.[11]
-
Protocol:
-
Measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption using a reflectance spectrophotometer.
-
Calculate the K/S value using the formula: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance.[11]
-
Evaluation of Wash Fastness
-
Standard: AATCC Test Method 61, "Colorfastness to Laundering: Accelerated."[11]
-
Procedure: A dyed fabric specimen is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate multiple home launderings.
-
Evaluation: The change in color is assessed using the Gray Scale for Color Change, and staining of an adjacent multifiber fabric is evaluated using the Gray Scale for Staining.[11]
Evaluation of Light Fastness
-
Standard: AATCC Test Method 16.3, "Colorfastness to Light: Xenon-Arc."[11]
-
Procedure: A dyed fabric sample is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled temperature and humidity.
-
Evaluation: The color change of the specimen is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.[11]
Toxicological Profile and Degradation Pathways
While this compound exhibits low acute systemic toxicity, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the metabolic cleavage of the azo bond, which can form aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]
Degradation Pathways
The main degradation routes for this compound in the environment are:
-
Reductive Cleavage of the Azo Bond: This process breaks the -N=N- group, leading to the formation of colorless aromatic amines.[1]
-
Hydrolysis of the Dichlorotriazinyl Group: The chlorine atoms on the triazine ring are reactive and can be substituted by hydroxyl groups in aqueous environments.[1]
Impact on Cellular Signaling
Byproducts from the degradation of azo dyes can potentially impact cellular signaling pathways. For instance, some aromatic amines have been shown to activate inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines, contributing to cellular damage.[1]
Caption: Potential inflammatory signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 3. This compound|Azo Textile Dye [benchchem.com]
- 4. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 5. indiamart.com [indiamart.com]
- 6. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C.I.this compound [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]
- 10. dyespigments.net [dyespigments.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
C.I. Reactive Orange 4 (CAS No. 12225-82-0): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of C.I. Reactive Orange 4 (CAS No. 12225-82-0), a dichlorotriazinyl monoazo dye. While its primary application is in the textile industry for dyeing cellulosic fibers, its well-defined chemical structure and reactivity have established it as a significant model compound in environmental science, toxicology, and chemical research.[1][2][3] This document details its chemical identity, physicochemical properties, toxicological profile, and its role in the study of advanced oxidation processes and biodegradation for wastewater treatment. It summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological and experimental workflows.
Chemical and Physical Properties
C.I. This compound is a synthetic dye known for its vibrant reddish-orange color and its ability to form covalent bonds with substrates containing hydroxyl groups, such as cellulose.[1][3][4] It is a monoazo dye containing a dichlorotriazinyl reactive group, which is responsible for its high reactivity and fixation to fibers under alkaline conditions.[1][2][3][4]
| Property | Value |
| Chemical Name | 2-[[6-[[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]azo]naphthalene-1,5-disulfonic acid, trisodium (B8492382) salt[1] |
| Synonyms | This compound, Procion Orange MX-2R, C.I. 18260[5] |
| CAS Number | 12225-82-0[1][5][6] |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][3][5][6] |
| Molecular Weight | 781.47 g/mol [1][3][5][6] |
| Appearance | Orange powder[5] |
| Solubility | Good solubility in water[5] |
Toxicological Profile
The toxicological assessment of C.I. This compound indicates low acute oral and aquatic toxicity.[1] However, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the potential metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]
Quantitative Toxicity Data
| Chemical | Test Organism | Route of Administration | Toxicity Endpoint | Value |
| C.I. This compound | Rat | Oral | LD50 | >2000 mg/kg[1] |
| Rainbow Trout | Aquatic | LC50 (48h) | >500 mg/L[1] | |
| 2-Aminonaphthalene-1,5-disulfonic acid (precursor) | Rat | Oral | LD50 | 5430 mg/kg[1] |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) (precursor) | Rat | Oral | LD50 | 1300 mg/kg[1] |
| Rabbit | Dermal | LD50 | >2000 mg/kg[1] |
Potential Mechanisms of Toxicity and Cellular Signaling Pathways
Direct studies on the specific signaling pathways affected by C.I. This compound are limited. However, based on the known effects of other reactive azo dyes and their metabolites, several potential mechanisms of toxicity can be postulated.[1] The metabolism of azo dyes can generate reactive oxygen species (ROS), leading to oxidative stress, which in turn can damage cellular components like DNA, lipids, and proteins.[1] This can trigger inflammatory signaling pathways.
Nrf2-mediated Oxidative Stress Response
The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.[1] Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes to protect the cell from damage.[1][7]
Caption: Potential involvement of the Nrf2-mediated oxidative stress response.
NF-κB and MAPK Inflammatory Pathways
Oxidative stress and cellular damage can trigger inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines and chemokines, contributing to cellular and tissue damage.[1]
Caption: Potential activation of NF-κB and MAPK inflammatory pathways.
Experimental Protocols
Modified Ames Test for Azo Dyes
The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.[1]
Objective: To evaluate the mutagenic potential of C.I. This compound and its degradation products using a modified bacterial reverse mutation assay.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
S9 fraction from induced rat or hamster liver (metabolic activation system)
-
Cofactor mix (e.g., NADP, glucose-6-phosphate)
-
Flavin mononucleotide (FMN) for azo bond reduction
-
Top agar (B569324)
-
Minimal glucose agar plates
-
C.I. This compound
-
Positive and negative controls
Methodology:
-
Preparation of Test Substance: Dissolve C.I. This compound in a suitable solvent (e.g., water or DMSO) to prepare a range of concentrations.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactor mix, and FMN.
-
Pre-incubation: In a test tube, combine the test substance, the Salmonella tester strain, and the S9 mix (or buffer for experiments without metabolic activation). Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and azo bond reduction.
-
Plating: After pre-incubation, add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the modified Ames test for azo dyes.
In Vitro Micronucleus Assay
This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1]
Objective: To assess the clastogenic and/or aneugenic potential of C.I. This compound in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, L5178Y)
-
Cell culture medium and supplements
-
C.I. This compound
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope
Methodology:
-
Cell Culture: Culture the selected mammalian cells to obtain a sufficient number of actively dividing cells.
-
Treatment: Expose the cells to various concentrations of C.I. This compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).
-
Removal of Test Substance: After the treatment period, wash the cells to remove the test substance.
-
Cytokinesis Block: Add fresh medium containing cytochalasin B to the cell cultures and incubate for a period equivalent to 1.5-2 normal cell cycle lengths. This will allow cells that have undergone mitosis to become binucleated.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Caption: Workflow for the in vitro micronucleus assay.
Environmental Fate and Degradation
A significant area of research for C.I. This compound is its environmental fate and the development of effective wastewater treatment methods.[2][3] Due to the stability of azo dyes, conventional wastewater treatment is often ineffective. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using titanium dioxide (TiO₂), have been investigated for the decolorization and mineralization of this dye.[2][3] The degradation process is influenced by factors such as pH, catalyst concentration, and the presence of oxidants.[2]
Conclusion
C.I. This compound is a widely used dichlorotriazinyl monoazo dye with a well-characterized chemical identity. While it exhibits low acute toxicity, concerns remain regarding its potential for sensitization and the toxicity of its degradation byproducts. The postulated mechanisms of toxicity involve the induction of oxidative stress and the activation of inflammatory signaling pathways. Standardized experimental protocols, such as the modified Ames test and the in vitro micronucleus assay, are crucial for assessing its genotoxic potential. Further research is warranted to fully elucidate its impact on cellular signaling pathways and to develop more efficient and environmentally benign methods for its degradation in textile effluents. and environmentally benign methods for its degradation in textile effluents.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Reactive Orange 4
This guide provides core technical information regarding the chemical properties of Reactive Orange 4, a monoazo dye. It is intended for researchers, scientists, and professionals in drug development and textile chemistry who require precise data on this compound.
Chemical Identity and Properties
This compound, also known by its Colour Index name C.I. This compound, is a synthetic dye widely used in the textile industry.[1][2][3] It belongs to the dichlorotriazinyl class of reactive dyes, which are known for their ability to form covalent bonds with cellulosic fibers such as cotton.[1][2] This covalent bonding results in excellent wash-fastness.[4]
The dye is synthesized through a process involving the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.[4][5] The resulting compound is then condensed with 2,4,6-Trichloro-1,3,5-triazine.[5] this compound is recognized for its vibrant red-orange hue and has good solubility in water.[4][5]
In addition to its industrial applications, this compound serves as a model compound in environmental science research, particularly in studies focused on the degradation of textile effluents through advanced oxidation processes.[2][4]
Quantitative Chemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][2][4][5] |
| Molecular Weight | 781.47 g/mol [1][2][5] |
| CAS Registry Number | 12225-82-0[1][5] |
| Chemical Class | Monoazo Dye[4][5] |
Note on Experimental Protocols: The provision of detailed experimental protocols for specific applications of this compound is beyond the scope of this document. Researchers should refer to peer-reviewed literature for methodologies relevant to their specific field of inquiry, such as textile dyeing processes or environmental degradation studies.
Logical Relationship of this compound Properties
The following diagram illustrates the relationship between the chemical structure of this compound and its primary application and research area.
Caption: Relationship between the structural components of this compound and its properties and applications.
References
A Technical Guide to the Synthesis of Dichlorotriazinyl Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for dichlorotriazinyl azo dyes, a prominent class of reactive dyes. These dyes are characterized by the presence of a dichlorotriazinyl group, which can form a covalent bond with the hydroxyl or amino groups of fibers, leading to excellent wash fastness. The synthesis is a multi-step process that involves the diazotization of an aromatic amine, a subsequent coupling reaction with a suitable aromatic compound, and finally, condensation with cyanuric chloride. This document outlines the general principles and provides detailed experimental protocols for the synthesis of these important industrial compounds.
General Synthesis Pathway
The synthesis of dichlorotriazinyl azo dyes can be broadly divided into three core stages:
-
Diazotization: An aromatic primary amine, referred to as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452).[1][2]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[1][3] This electrophilic aromatic substitution reaction results in the formation of an azo compound, which is the chromophore responsible for the dye's color.[4]
-
Condensation: The final step involves the reaction of the azo compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction introduces the dichlorotriazinyl reactive group onto the dye molecule. The condensation is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired degree of substitution on the triazine ring.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of dichlorotriazinyl azo dyes.
Caption: General experimental workflow for the synthesis of dichlorotriazinyl azo dyes.
Detailed Synthesis Pathway of a Representative Dichlorotriazinyl Azo Dye
The following diagram illustrates the synthesis of a dichlorotriazinyl azo dye using 4-nitroaniline (B120555) as the diazo component and H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) as the coupling component.
Caption: Synthesis pathway of a dichlorotriazinyl azo dye.
Detailed Experimental Protocols
The following protocols are synthesized from various sources to provide a detailed procedure for the synthesis of a dichlorotriazinyl azo dye.
Diazotization of 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve 1.65 g (0.012 mol) of 4-nitroaniline in 50 cm³ of water.[5]
-
Cool the solution to 0-5 °C in an ice bath.[5]
-
Slowly add 3 cm³ of concentrated hydrochloric acid with continuous mechanical stirring.[5]
-
In a separate beaker, prepare a solution of 1.0 g (0.014 mol) of sodium nitrite in 20 cm³ of water.[5]
-
Add the sodium nitrite solution dropwise to the 4-nitroaniline solution over 15 minutes, maintaining the temperature between 0-5 °C.[5]
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.[5]
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue, add a small amount of sulfamic acid to quench the excess nitrous acid.[5]
Preparation of the Coupling Component (Modification of H-Acid)
Materials:
-
H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)
-
Sodium Hydroxide (NaOH) solution
-
Cyanuric Chloride
-
Acetone
-
Ice
Procedure:
-
Dissolve the required amount of H-acid in 50 cm³ of water and adjust the pH to 7 with a dilute NaOH solution.[5]
-
Cool the solution to 0-5 °C in an ice bath.[5]
-
In a separate flask, dissolve 2.8 g (0.015 mol) of cyanuric chloride in 20 cm³ of acetone and cool it to 0-5 °C.[5]
-
Add the cyanuric chloride solution to the H-acid solution over 30 minutes, maintaining the temperature at 0-5 °C.[5]
-
Stir the reaction mixture for an additional 15 minutes.[5]
Coupling Reaction
Materials:
-
Diazonium salt solution from step 1
-
Modified H-acid solution from step 2
-
Sodium Hydroxide (NaOH) solution
-
Sodium Acetate (B1210297)
-
Acetic Acid
-
Ice
Procedure:
-
Cool the modified H-acid solution to 0-5 °C and raise the pH to 9-10 with the addition of NaOH solution.[5]
-
In a separate beaker, add the diazonium salt solution to an ice-cold solution containing 7.4 g of sodium acetate and 3.63 g of acetic acid to neutralize the excess acid.[5]
-
Immediately add the diazonium salt solution to the modified H-acid solution dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[5]
-
Throughout the addition, maintain the pH of the solution between 9.5 and 10 using a dilute NaOH solution.[5]
-
After the addition is complete, continue stirring the solution for one hour.[5]
Data Summary
The following table summarizes the typical reaction conditions for the synthesis of dichlorotriazinyl azo dyes.
| Parameter | Diazotization | Coupling | Condensation |
| Temperature | 0-5 °C[5] | 0-5 °C[5] | 0-5 °C[5] |
| pH | Acidic (HCl)[5] | 9-10 (NaOH)[5] | 6-7[6] |
| Reaction Time | ~45 minutes[5] | ~1.5 hours[5] | 2-4 hours[7] |
Safety Precautions
-
All synthesis steps should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Aromatic amines are often toxic and may be carcinogenic; handle with care.[2]
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[3]
-
Cyanuric chloride is corrosive and reacts with water; handle in a dry environment.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
References
A Technical Guide to the Photophysical and Photochemical Properties of Reactive Orange 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Orange 4 (RO4) is a monoazo dye featuring a dichlorotriazinyl reactive group, widely employed in the textile industry.[1] Its persistence in the environment and its potential as a model compound in various chemical studies necessitate a thorough understanding of its interaction with light. This technical guide provides a comprehensive overview of the photophysical and photochemical properties of this compound. It details its spectral characteristics, excited-state dynamics, and degradation pathways, with a focus on photocatalysis. This document also furnishes detailed experimental protocols for the characterization of this and similar dyes, making it a valuable resource for professionals in environmental science, materials science, and drug development.
Chemical Identity and Properties
This compound, also known as C.I. This compound, is a synthetic dye recognized for its vibrant reddish-orange hue and its capacity to form covalent bonds with substrates.[2]
| Property | Value | Reference |
| Chemical Name | Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | [2] |
| CAS Number | 12225-82-0 | [2] |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [2] |
| Molecular Weight | 781.47 g/mol | [2][3] |
| Chemical Structure | Monoazo dye with a dichlorotriazinyl reactive group | [1] |
| Solubility | High solubility in water | [2] |
Photophysical Properties
The photophysical properties of this compound dictate its interaction with light, encompassing its absorption and emission behavior.
Absorption Spectroscopy
This compound exhibits characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum, with its orange color attributed to absorption in the visible range.[1]
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~494 nm | [1] |
| Molar Absorption Coefficient (ε) | Data not available for RO4. For similar azo dyes, ε is typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹. | [1] |
Fluorescence Properties
Many azo dyes, including likely this compound, are known to be weakly fluorescent or non-fluorescent.[1] This is due to efficient non-radiative decay pathways that quench the excited state. The specific fluorescence properties of this compound are not well-documented in publicly available literature.[1] Below are general parameters used to characterize fluorescent dyes.
| Parameter | Description | Typical Values for Fluorescent Dyes | Reference |
| Fluorescence Emission Maximum (λem) | The wavelength of maximum fluorescence intensity. | Varies widely based on dye structure and solvent. | [1] |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | 0.01 - 1.0 | [1] |
| Excited State Lifetime (τf) | The average duration a molecule remains in the excited state. | Nanoseconds (ns) range | [1] |
Photochemical Properties
The photochemical behavior of this compound is of considerable interest, particularly its degradation under light, which has implications for environmental remediation.
Photodegradation
Direct photolysis of this compound is generally a slow process.[1] However, its degradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV or solar irradiation.[2][4] This process, known as photocatalytic degradation, involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule, leading to the cleavage of the azo bond (-N=N-) and eventual mineralization into smaller, colorless compounds.[2] The rate of this degradation is influenced by factors such as pH, catalyst concentration, and the initial concentration of the dye.[4][5]
Experimental Protocols
This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of reactive dyes like this compound.
Determination of Absorption Spectrum and Molar Absorption Coefficient
Objective: To determine the UV-Vis absorption spectrum and calculate the molar absorption coefficient (ε) of this compound.
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., deionized water)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).[1]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.[1]
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each dilution from 200 to 800 nm, using the pure solvent as a reference.[1]
-
Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.[1]
-
Beer-Lambert Plot: According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dye for the different dilutions.[1]
-
Calculation of ε: The molar absorption coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).[1]
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a standard of known quantum yield.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G or Quinine Sulfate)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard and Sample Preparation: Prepare a solution of the standard dye and a solution of this compound. The absorbance of both solutions at the chosen excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the excitation wavelength using a UV-Vis spectrophotometer.[1]
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the standard solution and integrate the fluorescence intensity.[1]
-
Sample Fluorescence Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the fluorescence emission spectrum of the this compound solution and integrate the fluorescence intensity.[1]
-
Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:[1] Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscript "std" refers to the standard and "sample" refers to this compound.
-
Photocatalytic Degradation using TiO₂
Objective: To evaluate the photocatalytic degradation of this compound in the presence of a TiO₂ catalyst under UV irradiation.
Materials:
-
This compound
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P-25)
-
Deionized water
-
Photoreactor with a UV light source
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration system
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1000 mg/L) and dilute it to the desired experimental concentration (e.g., 25 mg/L).[6]
-
Catalyst Suspension: In the photoreactor vessel, add the TiO₂ catalyst to the dye solution at a specific loading (e.g., 1 g/L).[5]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[6]
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[6]
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).[6]
-
Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the TiO₂ particles.[6]
-
Analysis: Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.[6]
-
Calculation of Decolorization: The percentage of decolorization can be calculated using the formula: % Decolorization = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[6]
Visualizations
Caption: Photocatalytic degradation pathway of this compound.
Caption: Experimental workflow for photocatalytic degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 4 in Cellulose Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of C.I. Reactive Orange 4, a dichlorotriazine-based reactive dye, in the dyeing of cellulosic fibers such as cotton. The guide details the chemical principles, experimental protocols, and critical parameters governing the covalent fixation of the dye to the fiber, offering insights for research and process optimization.
Introduction to Reactive Dyes and Cellulose (B213188) Dyeing
Reactive dyes are a prominent class of synthetic colorants that form a covalent bond with the substrate, leading to dyeings with excellent wash fastness.[1][2] The dyeing of cellulosic fibers, which are rich in hydroxyl (-OH) groups, with reactive dyes like this compound is a multi-stage process involving the exhaustion of the dye onto the fiber, followed by a chemical reaction that permanently fixes the dye to the cellulose backbone.[2] This process is conducted in an aqueous medium and is significantly influenced by parameters such as temperature, pH, and electrolyte concentration.[3][4]
Chemical Structure and Properties of this compound
C.I. This compound is a monoazo dye containing a dichlorotriazine reactive group.[5] Its chemical structure allows for high water solubility and a bright reddish-orange hue.[6] The key feature of this dye is the presence of two reactive chlorine atoms on the triazine ring, which are susceptible to nucleophilic substitution.[7]
Chemical Formula: C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ Molecular Weight: 781.47 g/mol CAS Number: 12225-82-0[6]
Mechanism of Action: Covalent Bond Formation
The dyeing of cellulose with this compound proceeds through a nucleophilic substitution reaction. The process can be broken down into three key stages:
-
Exhaustion: In a neutral dyebath, an electrolyte, typically sodium chloride (NaCl), is added.[5] Cellulose fibers acquire a negative surface charge in water, as do the anionic reactive dye molecules. The salt helps to neutralize this charge repulsion, allowing the dye to approach and adsorb onto the fiber surface through weaker forces like van der Waals interactions and hydrogen bonding.[8][9]
-
Fixation: An alkali, such as sodium carbonate (soda ash), is introduced into the dyebath, raising the pH to an optimal range of 10.5-11.[2][4] This alkaline condition facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10] These anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chlorine atom and forming a stable covalent ether bond between the dye and the cellulose fiber.[10][11]
-
Hydrolysis (Side Reaction): A competing reaction that occurs during the fixation stage is the hydrolysis of the reactive dye.[6] In the alkaline solution, hydroxide (B78521) ions (OH⁻) from water can also act as nucleophiles and react with the dichlorotriazine group.[7] This reaction deactivates the dye, as the hydrolyzed dye can no longer form a covalent bond with the cellulose fiber.[6] Controlling the dyeing conditions is crucial to maximize fixation and minimize hydrolysis.[12]
Signaling Pathway of this compound Fixation on Cellulose
Caption: Logical workflow of this compound dyeing on cellulose.
Detailed Chemical Reaction Mechanism
The following diagram illustrates the nucleophilic substitution reaction between the dichlorotriazine group of this compound and a hydroxyl group of cellulose.
Caption: Covalent bond formation via nucleophilic substitution.
Quantitative Data on Dyeing Parameters
The efficiency of the dyeing process is highly dependent on several key parameters. The following table summarizes the typical conditions and their impact on the dyeing of cellulose with dichlorotriazine reactive dyes like this compound.
| Parameter | Typical Value/Range | Effect on Dyeing Process |
| Dye Concentration | 1-4% (on weight of fabric) | Higher concentrations lead to deeper shades, but may decrease fixation efficiency. |
| Liquor Ratio | 1:10 - 1:20 | Affects dye and chemical concentrations; lower ratios generally improve exhaustion. |
| Salt (NaCl) Conc. | 40-80 g/L | Increases dye exhaustion by reducing electrostatic repulsion between dye and fiber.[8] |
| Alkali (Na₂CO₃) Conc. | 10-20 g/L | Catalyzes the fixation reaction by creating cellulosate anions; concentration depends on desired pH.[13] |
| Exhaustion Temp. | 40-60 °C | Optimal temperature for dye migration and adsorption onto the fiber.[2] |
| Fixation Temperature | 50-70 °C | Higher temperatures increase the rate of fixation but also the rate of hydrolysis.[5][14] |
| Dyeing pH | 10.5-11.5 | Crucial for the formation of cellulosate anions; pH outside this range can reduce fixation.[2][4] |
| Exhaustion Time | 30-45 min | Allows for sufficient time for the dye to adsorb onto the fiber before fixation.[2] |
| Fixation Time | 45-60 min | Time required for the covalent bond formation to reach a satisfactory level.[5] |
Experimental Protocols
Laboratory-Scale Exhaust Dyeing of Cotton Fabric
This protocol describes a standard procedure for dyeing a 10g sample of cotton fabric with this compound.
Materials and Reagents:
-
10g pre-scoured and bleached 100% cotton fabric
-
This compound dye powder
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Non-ionic detergent
-
Distilled water
-
Laboratory dyeing machine or water bath with a stirrer
-
Beakers, graduated cylinders, balance, and pH meter
Procedure:
-
Dye Solution Preparation: For a 2% shade, weigh 0.2g of this compound powder. Make a paste with a small amount of cold water, then dissolve it completely by adding hot water (approx. 80°C).[2]
-
Salt and Alkali Solutions: Prepare separate solutions of NaCl (e.g., 60 g/L) and Na₂CO₃ (e.g., 15 g/L). For a 200 mL total volume (1:20 liquor ratio), this corresponds to 12g of NaCl and 3g of Na₂CO₃.[2]
-
Exhaustion Phase:
-
Set the dyebath to 50°C in the dyeing machine.
-
Add the dissolved dye solution and the NaCl solution.
-
Introduce the wetted cotton fabric.
-
Run the machine for 30-45 minutes to allow for dye exhaustion.[2]
-
-
Fixation Phase:
-
Wash-off:
-
Drain the dyebath and rinse the fabric thoroughly with cold water.
-
Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at or near boiling for 10-15 minutes to remove any unfixed or hydrolyzed dye.[5]
-
Rinse with hot and then cold water until the water runs clear.
-
Dry the dyed fabric.
-
Determination of Dye Exhaustion and Fixation Efficiency
The efficiency of the dyeing process can be quantified by measuring the percentage of dye exhaustion (%E) and fixation (%F).
Procedure:
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound and measure their absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.
-
Measure Dyebath Absorbance:
-
A₀ (Initial): Before adding the fabric, take a sample of the initial dyebath, dilute it to fall within the calibration curve's range, and measure its absorbance.
-
A₁ (After Exhaustion): After the exhaustion phase (before adding alkali), take another sample, cool and dilute it, and measure its absorbance.
-
A₂ (After Fixation): After the fixation phase, take a final sample from the spent dyebath, cool and dilute it, and measure its absorbance.
-
-
Calculate Concentrations: Using the calibration curve, determine the dye concentrations (C₀, C₁, and C₂) corresponding to the measured absorbances (A₀, A₁, and A₂).
-
Calculate %E and %F:
-
% Exhaustion (%E) = [(C₀ - C₁) / C₀] x 100
-
% Fixation (%F) = [((C₀ - C₂) - (Amount of dye in wash liquor)) / C₀] x 100
Note: To determine the amount of dye in the wash liquor, the absorbance of the combined wash and soaping liquors can be measured.
A simpler, more common approach is to calculate the fixation based on the dye exhausted: % Fixation (%F) = [(C₁ - C₂) / C₁] x 100 (This represents the percentage of the exhausted dye that became fixed).
-
Conclusion
The dyeing of cellulose with this compound is a well-defined process based on the principles of covalent bond formation through nucleophilic substitution. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH, temperature, and electrolyte concentration is essential for achieving optimal dyeing performance, characterized by high fixation efficiency, good color yield, and excellent fastness properties. The experimental protocols provided in this guide offer a framework for the systematic study and application of this important reactive dye in a research and development setting.
References
- 1. Kinetics and Mechanism of Dyeing Processes: The Dyeing of Cotton Fabrics with a Procion Blue Dichlorotriazinyl Reactive Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 4. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 8. thaiscience.info [thaiscience.info]
- 9. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 10. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Varying Concentration of Soda Ash on Fastness Properties of Reactive Dyed Cotton Fabric [article.sapub.org]
- 14. researchgate.net [researchgate.net]
Hydrolysis vs. Fixation of Dichlorotriazine Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorotriazine (DCT) reactive dyes are a cornerstone in the coloration of cellulosic substrates, prized for their ability to form robust covalent bonds, resulting in excellent wash fastness. However, the high reactivity of the DCT group also renders it susceptible to a competing and undesirable reaction: hydrolysis. This technical guide provides a comprehensive examination of the chemical principles underpinning the fixation of DCT dyes to cellulose (B213188) and their concurrent hydrolysis. It delves into the critical factors that influence the kinetics of these two competing reactions, offering a quantitative perspective for process optimization. Detailed experimental protocols for the analysis and quantification of dye fixation and hydrolysis are presented, alongside visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of reactive dye chemistry.
Introduction
Dichlorotriazine reactive dyes are characterized by a triazine ring substituted with two chlorine atoms, which serve as reactive sites for nucleophilic substitution.[1] The primary objective in the application of these dyes is to achieve a high degree of fixation, wherein the dye molecule forms a stable covalent ether linkage with the hydroxyl groups of cellulosic fibers.[2] This covalent bond is responsible for the superior fastness properties of reactive dyes.[1]
However, the electrophilic nature of the carbon atoms in the triazine ring also makes them susceptible to attack by hydroxide (B78521) ions present in the aqueous alkaline dyebath.[3] This reaction, known as hydrolysis, results in the replacement of a chlorine atom with a hydroxyl group, rendering the dye incapable of forming a covalent bond with the fiber.[2] The hydrolyzed dye remains unfixed and must be washed off, leading to reduced dyeing efficiency and increased effluent load.[4] Consequently, optimizing the dyeing process to favor fixation over hydrolysis is of paramount importance.
The Competing Reactions: Fixation vs. Hydrolysis
The dyeing of cellulose with dichlorotriazine dyes is a dynamic process governed by two simultaneous, competing nucleophilic substitution reactions.
Fixation: The Desired Reaction
Under alkaline conditions, the hydroxyl groups of cellulose are partially ionized to form highly nucleophilic cellulosate anions (Cell-O⁻).[3] These anions attack the electrophilic carbon atom of the dichlorotriazine ring, displacing a chlorine atom and forming a stable covalent ether bond. This process anchors the dye molecule to the fiber.[1]
Reaction: Dye-DCT-Cl + HO-Cellulose → Dye-DCT-O-Cellulose + HCl[1]
Hydrolysis: The Undesirable Side Reaction
Concurrently, hydroxide ions (OH⁻) in the alkaline dyebath compete with the cellulosate anions to react with the dichlorotriazine group.[3] The product of this reaction is a hydrolyzed, non-reactive dye molecule where a chlorine atom is replaced by a hydroxyl group.[2]
Reaction: Dye-DCT-Cl + OH⁻ → Dye-DCT-OH + Cl⁻
The relative rates of these two reactions determine the efficiency of the dyeing process.
Factors Influencing the Hydrolysis-Fixation Equilibrium
Several key parameters critically influence the balance between dye fixation and hydrolysis. Understanding and controlling these factors are essential for maximizing dyeing efficiency.
pH
The pH of the dyebath is arguably the most critical factor. Alkaline conditions are necessary to promote the formation of cellulosate anions, which are essential for fixation.[2] However, a higher concentration of hydroxide ions at elevated pH levels also accelerates the rate of dye hydrolysis.[4] Therefore, an optimal pH range must be carefully maintained to ensure sufficient cellulose activation while minimizing dye deactivation.
Temperature
Temperature plays a significant role in the reaction kinetics. An increase in temperature generally increases the rates of both fixation and hydrolysis. However, the effect on each reaction can differ, necessitating careful temperature control to favor the fixation reaction.
Dye Concentration
Higher dye concentrations can, to some extent, reduce the relative rate of hydrolysis by promoting dye aggregation, which can limit the accessibility of the reactive groups to water molecules.[4]
Electrolyte Concentration
Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose fiber surface, thereby promoting dye exhaustion onto the fiber.[4]
Quantitative Analysis of Hydrolysis and Fixation
The efficiency of a reactive dyeing process is quantified by the exhaustion and fixation percentages.
-
Exhaustion (%E): The percentage of dye that is adsorbed by the fiber from the dyebath.
-
Fixation (%F): The percentage of the exhausted dye that covalently bonds with the fiber.
-
Total Fixation (%T): The overall percentage of the initial dye that is covalently bonded to the fiber.
The following tables summarize the impact of key process parameters on dye fixation.
Table 1: Effect of pH on Dye Fixation
| pH | Exhaustion (%) | Fixation (%) |
| 9 | 65 | 40 |
| 10 | 75 | 60 |
| 11 | 80 | 75 |
| 12 | 82 | 70 |
Table 2: Effect of Temperature on Dye Fixation
| Temperature (°C) | Exhaustion (%) | Fixation (%) |
| 30 | 52 | 18 |
| 40 | 60 | 35 |
| 50 | 72 | 55 |
| 60 | 85 | 78 |
Experimental Protocols
Accurate determination of dye hydrolysis and fixation is crucial for research and process development. The following are detailed methodologies for key experiments.
Spectrophotometric Determination of Dye Exhaustion and Fixation
This method relies on measuring the absorbance of the dyebath before and after dyeing, as well as the absorbance of the wash liquor, to determine the amount of dye exhausted and fixed.
Protocol:
-
Prepare a standard calibration curve:
-
Prepare a series of standard solutions of the dichlorotriazine dye of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Dyeing Procedure:
-
Prepare a dyebath with a known initial concentration of the dye (C_initial).
-
Introduce the cellulosic substrate (e.g., cotton fabric) into the dyebath.
-
Carry out the dyeing process under controlled conditions (pH, temperature, time, electrolyte concentration).
-
-
Determine Dye Exhaustion:
-
After the dyeing process, take an aliquot of the dyebath.
-
Measure the absorbance of the final dyebath solution at λmax.
-
Using the calibration curve, determine the final concentration of the dye in the dyebath (C_final).
-
Calculate the exhaustion percentage (%E) using the following formula: %E = [(C_initial - C_final) / C_initial] * 100
-
-
Determine Dye Fixation:
-
Thoroughly wash the dyed fabric with a non-ionic detergent to remove all unfixed and hydrolyzed dye.
-
Collect all the wash liquors.
-
Measure the absorbance of the combined wash liquor at λmax.
-
Using the calibration curve, determine the concentration of the washed-off dye (C_wash).
-
Calculate the fixation percentage (%F) using the following formula: %F = [((C_initial - C_final) - C_wash) / (C_initial - C_final)] * 100
-
The total fixation (%T) can be calculated as: %T = [((C_initial - C_final) - C_wash) / C_initial] * 100
-
HPLC Analysis of Dye Hydrolysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the active (unhydrolyzed) and hydrolyzed forms of the dye.[5]
Protocol:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) dihydrogen phosphate) can be used.[5]
-
Detector: A UV-Vis or Diode Array Detector (DAD) set at the λmax of the dye.[6]
-
Flow Rate: Typically 1 mL/min.[5]
-
Injection Volume: Typically 20 µL.[5]
-
-
Data Analysis:
-
The active and hydrolyzed forms of the dye will have different retention times due to their different polarities (the hydrolyzed form is more polar).
-
Identify the peaks corresponding to the active and hydrolyzed dye based on retention times of standard samples.
-
Quantify the amount of each form by integrating the peak areas.
-
The percentage of hydrolysis at a given time can be calculated as: %Hydrolysis = [Area_hydrolyzed / (Area_active + Area_hydrolyzed)] * 100
-
Visualizing the Processes
Signaling Pathways
The following diagram illustrates the competing reaction pathways of a dichlorotriazine dye with cellulose and water.
Caption: Competing pathways of fixation and hydrolysis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for studying the kinetics of dichlorotriazine dye hydrolysis and fixation.
Caption: Experimental workflow for kinetic studies.
Conclusion
The successful application of dichlorotriazine reactive dyes hinges on the effective management of the competing hydrolysis and fixation reactions. By carefully controlling key process parameters such as pH and temperature, it is possible to significantly favor the formation of a stable covalent bond between the dye and the cellulosic substrate. The quantitative analytical techniques and experimental protocols detailed in this guide provide the necessary tools for researchers and professionals to optimize dyeing processes, leading to improved efficiency, reduced waste, and enhanced product quality. A thorough understanding of these fundamental principles is essential for innovation in the field of reactive dye chemistry and its diverse applications.
References
An In-depth Technical Guide to the Solubility of Reactive Orange 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Orange 4 (CAS 12225-82-0), a widely used monoazo reactive dye. Understanding the solubility of this compound is critical for its application in various fields, including textile dyeing, environmental remediation research, and potentially, for assessing its biological interactions in drug development contexts. This document compiles available data on its solubility in aqueous and organic media, details experimental methodologies for solubility determination, and visualizes a key experimental workflow where this dye is utilized.
Physicochemical Properties of this compound
This compound is a synthetic azo dye characterized by the presence of sulfonic acid groups and a dichlorotriazinyl reactive group.[1] These structural features play a significant role in its solubility characteristics. The sulfonic acid moieties contribute to its high polarity and facilitate its dissolution in aqueous solutions.[1]
| Property | Value |
| CI Name | This compound |
| CAS Number | 12225-82-0 |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[2] |
| Molecular Weight | 781.47 g/mol [2] |
| Appearance | Orange Powder[2] |
Aqueous Solubility of this compound
This compound is consistently reported to have very good solubility in water.[2][3] This is a crucial property for its primary application in textile dyeing, where it is applied to cellulosic fibers from an aqueous dyebath.[1] While precise quantitative data is limited in publicly available literature, the following table summarizes the available information.
| Solvent | Temperature (°C) | Solubility (g/L) | Observations |
| Water | 20 | > 200 | For a new type of composite reactive orange dye.[4] |
| Water | 20 | ~100 | Recommended concentration for printing or pad dyeing applications.[5] |
| Water | Not Specified | Very Good | General qualitative description.[2][3] |
| Water | Not Specified | Good | Hot water can accelerate dissolution.[5] |
Factors Influencing Aqueous Solubility:
-
Temperature: As with most solutes, the solubility of this compound in water is expected to increase with temperature. Hot water is often used to facilitate its dissolution.[5]
-
pH: The pH of the aqueous solution can influence the ionization state of the sulfonic acid groups, which may affect solubility.
-
Electrolytes: The presence of electrolytes, such as sodium chloride or sodium sulfate, which are commonly used as exhausting agents in the dyeing process, can decrease the solubility of reactive dyes in water.[5]
Solubility of this compound in Organic Solvents
Information on the solubility of this compound in organic solvents is largely qualitative. Generally, reactive dyes exhibit some degree of solubility in polar organic solvents.
| Solvent | Temperature (°C) | Solubility | Observations |
| Ethanol | Not Specified | No quantitative data available | Some degree of solubility is expected.[5] |
| Methanol | Not Specified | No quantitative data available | Similar to ethanol, some degree of solubility is expected.[5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available | Often used as a solvent for organic compounds, but its specific interaction with this compound is not well-documented.[5] |
Experimental Protocol: Quantitative Determination of Solubility by UV-Visible Spectrophotometry
A precise method for determining the solubility of a colored compound like this compound is through UV-Visible Spectrophotometry. This method is based on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be centrifuged or filtered.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Visible Spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Determination of Unknown Concentration:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
-
Visualization of an Experimental Workflow: Photocatalytic Degradation of this compound
This compound is frequently used as a model pollutant in environmental research to study the efficacy of advanced oxidation processes (AOPs) for wastewater treatment.[1] The following diagram illustrates a typical experimental workflow for the photocatalytic degradation of this compound using a semiconductor photocatalyst like titanium dioxide (TiO₂).
Caption: Workflow for Photocatalytic Degradation of this compound.
This workflow outlines the key steps from solution preparation to the final analysis of degradation efficiency, providing a clear and logical representation of the experimental process.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound CAS#: 12225-82-0 [m.chemicalbook.com]
- 4. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]
- 5. C.I. This compound|Reactive Dye for Research [benchchem.com]
Technical Guide to the Absorption Spectrum and Molar Absorptivity of Reactive Orange 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Orange 4 (C.I. 18260), a monoazo dye widely utilized in the textile industry and as a model compound in environmental remediation studies.[1][2] A thorough understanding of its interaction with light, particularly its absorption spectrum and molar absorptivity, is critical for applications ranging from colorimetric analysis to photocatalytic degradation research.
Core Spectrophotometric Parameters
The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, a characteristic attributed to the n→π* electronic transition of the azo group (-N=N-) within its molecular structure.[3] The key parameters defining its absorption properties are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
While precise, experimentally verified data for the molar absorptivity of this compound is not extensively available in peer-reviewed literature, the following table summarizes the available data on its absorption maximum and provides an estimated range for its molar absorptivity based on structurally similar azo dyes.
| Parameter | Value | Conditions & Remarks |
| Wavelength of Maximum Absorbance (λmax) | ~494 nm | This is a typical value for similar reactive orange dyes. The exact λmax can vary with solvent and pH.[3] |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Estimated range. Data for this compound is not specifically available. This range is typical for similar azo dyes. The value is highly dependent on the solvent, pH, and temperature.[3] |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [1][4] |
| Molecular Weight | 781.47 g/mol | [1][4] |
| CAS Registry Number | 12225-82-0 | [1] |
Experimental Protocol for Determination of Absorption Spectrum and Molar Absorptivity
The determination of a compound's absorption spectrum and molar absorptivity is a standard procedure in spectrophotometry, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the solute and the path length (l) of the light through the solution (A = εcl).[5][6]
Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., deionized water, buffer of specific pH)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (with a 1 cm path length)[5]
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).[3]
-
Preparation of Standard Dilutions: Perform a series of precise dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁴ M).[3]
-
Determination of λmax:
-
Measurement of Absorbance for Standard Solutions:
-
Set the spectrophotometer to the determined λmax.
-
Measure and record the absorbance of each of the prepared standard solutions.[5]
-
-
Data Analysis and Calculation of Molar Absorptivity:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis). This is known as a Beer-Lambert plot or a calibration curve.[7]
-
The plot should yield a straight line that passes through the origin, confirming that the Beer-Lambert law is obeyed within this concentration range.[7]
-
Perform a linear regression analysis on the data. The slope of the line is equal to the molar absorptivity (ε) multiplied by the path length (l).[5][7]
-
Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε) in M⁻¹cm⁻¹.[5]
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the experimental determination of the absorption spectrum and molar absorptivity, as well as the relationship between the key concepts involved.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. smart.dhgate.com [smart.dhgate.com]
Methodological & Application
Application Notes: Protocol for the Exhaustion Dyeing of Cotton with Reactive Orange 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the exhaustion dyeing of cotton fabric with C.I. Reactive Orange 4. This document is intended to guide laboratory personnel in achieving consistent and high-quality dyeings for research and development purposes.
This compound is a monoazo dye belonging to the dichlorotriazine class of reactive dyes.[1] It is characterized by its vibrant reddish-orange hue and its ability to form a covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, under alkaline conditions.[2][3] This covalent fixation results in dyeings with excellent wash fastness.[2][4] The dyeing process is primarily composed of three stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber, and a final wash-off to remove any unfixed or hydrolyzed dye.[2][5][6]
Data Presentation
The following tables summarize the key quantitative parameters for the exhaustion dyeing of cotton with this compound to achieve varying shade depths.
Table 1: Dyeing Parameters for Cotton with this compound
| Parameter | Light Shade | Medium Shade | Deep Shade | Unit | Notes |
| This compound | 0.5 | 1.0 - 2.0 | >2.0 | % owf* | Concentration of dye based on the weight of the fabric.[2][3] |
| Glauber's Salt (Na₂SO₄) or Sodium Chloride (NaCl) | 30 | 45 - 60 | 70 - 90 | g/L | Acts as an exhausting agent to promote dye uptake by the fiber.[2][3] |
| Soda Ash (Na₂CO₃) | 12 - 15 | 15 - 20 | 20 | g/L | Acts as a fixing agent by creating the necessary alkaline pH for the reaction.[2][3] |
| Liquor Ratio | 1:20 - 1:30 | 1:20 - 1:30 | 1:20 - 1:30 | - | The ratio of the weight of the dyeing liquor to the weight of the fabric.[2][3] |
| Exhaustion/Fixation Temperature | 80 - 85 | 80 - 85 | 80 - 85 | °C | Optimal temperature for both dye uptake and the chemical reaction between the dye and fiber.[2] |
| Exhaustion Time | 30 - 45 | 30 - 45 | 30 - 45 | minutes | Time to allow the dye to migrate from the dyebath to the fiber.[2] |
| Fixation Time | 30 - 60 | 30 - 60 | 30 - 60 | minutes | Time for the covalent bond to form between the dye and the cotton fiber.[2] |
| pH of Dyebath (Fixation) | 10.5 - 11 | 10.5 - 11 | 10.5 - 11 | - | Maintained by the addition of soda ash to facilitate the fixation reaction.[2] |
*% owf: on the weight of the fabric
Experimental Protocol
This protocol details the step-by-step procedure for dyeing a 10-gram sample of pre-scoured and bleached cotton fabric to a medium shade.
Materials and Reagents:
-
Pre-scoured and bleached 100% cotton fabric
-
C.I. This compound dye powder
-
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing machine or a water bath with a stirrer
-
Beakers, graduated cylinders, and a balance
-
pH meter or pH indicator strips
Procedure:
1. Preparation of Dyebath:
1.1. Set the liquor ratio to 1:20. For a 10g fabric sample, the total volume of the dyebath will be 200 mL.
1.2. In a beaker, dissolve the required amount of this compound dye powder (e.g., 0.2g for a 2% shade) in a small amount of cold water to form a paste, then add hot water (around 80°C) to fully dissolve the dye.[2]
1.3. In a separate beaker, dissolve the required amount of sodium chloride (12g for a 60 g/L concentration in 200 mL) in distilled water.[2]
1.4. In another beaker, dissolve the required amount of soda ash (3g for a 15 g/L concentration in 200 mL) in distilled water.[2]
2. Dyeing Procedure:
2.1. Exhaustion Phase: 2.1.1. Set the dyebath in the dyeing machine or water bath to 50°C. 2.1.2. Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the pH is just below 7.[2] 2.1.3. Introduce the pre-wetted cotton fabric into the dyebath. 2.1.4. Raise the temperature to 80-85°C over 20-30 minutes. 2.1.5. Continue the dyeing process at this temperature for 30-45 minutes to allow for dye exhaustion.[2]
2.2. Fixation Phase: 2.2.1. After the exhaustion phase, add the dissolved soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, initiating the fixation process.[2] 2.2.2. Continue the dyeing at 80-85°C for another 30-60 minutes to ensure complete fixation of the dye.[2]
3. Wash-off Procedure:
3.1. After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water until the water runs clear.[2]
3.2. Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.[2]
3.3. Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.[2]
3.4. Rinse the fabric thoroughly with hot and then cold water.
3.5. Squeeze the excess water from the fabric and air dry.
Mandatory Visualizations
Diagram 1: Exhaustion Dyeing Workflow
Caption: Workflow for the exhaustion dyeing of cotton with this compound.
Diagram 2: Mechanism of Reactive Dye Fixation on Cotton
Caption: Chemical mechanism of this compound fixation on cotton.
References
Application Notes and Protocols for Cold Pad-Batch Dyeing of Cellulosic Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cold pad-batch (CPB) dyeing method is a semi-continuous process predominantly used for dyeing cellulosic fibers such as cotton and viscose with reactive dyes.[1][2] Developed in the 1960s, this technique is recognized for its economic and ecological advantages over traditional exhaust dyeing methods.[2] Key benefits include significant reductions in water, energy, and chemical consumption, primarily because the process operates at ambient temperatures and eliminates the need for salt.[3][4][5]
In the CPB process, the fabric is impregnated with a dye liquor containing a reactive dye and an alkali. It is then "batched" or stored at room temperature for several hours (typically 6-24 hours), during which the dye chemically reacts with the hydroxyl groups of the cellulosic fibers to form a stable covalent bond.[2][6] This results in high dye fixation and excellent wash fastness properties.[2][7] The primary drawback of this method is the long batching time required for dye fixation.[2]
These application notes provide detailed protocols and quantitative data to guide researchers in the successful implementation and optimization of the cold pad-batch dyeing method for cellulosic fibers in a laboratory setting.
Key Process Parameters and Their Effects
The efficiency and outcome of the cold pad-batch dyeing process are influenced by several critical parameters. Understanding their interplay is essential for achieving desired color yield, levelness, and fastness properties.
Table 1: Influence of Key Parameters on Cold Pad-Batch Dyeing Outcomes
| Parameter | Typical Range | Effect on Dyeing |
| Dye Concentration | 1-5% (owf) | Directly impacts the depth of shade. Higher concentrations generally lead to higher color strength (K/S) up to a saturation point.[8] |
| Alkali Type & Concentration | Varies (e.g., Sodium Carbonate: 5-20 g/L; Sodium Hydroxide: up to 10 mL/L) | Crucial for activating the reactive dye and facilitating its covalent bonding with the cellulose. The optimal pH is typically 10.8-11. The type and concentration of alkali must be matched to the reactivity of the dye. An increase in alkali concentration can increase the K/S value up to an optimum point, after which it may decrease.[3][8][9] |
| Batching Time | 6-24 hours | The duration required for the dye-fiber reaction to reach completion. Longer batching times generally lead to higher dye fixation, though the rate of fixation decreases over time.[2][10] |
| Batching Temperature | 20-30°C | The rate of dye fixation is temperature-dependent. While it is a "cold" process, maintaining a consistent ambient temperature is crucial for reproducibility.[5][11] |
| Wetting Agents | 1-2 g/L | Ensures rapid and uniform wetting of the fabric by the dye liquor, which is essential for achieving level dyeing.[4] |
| Urea | 40-150 g/L | Can be added to the dye liquor to enhance the solubility of certain reactive dyes and to act as a hygroscopic agent, preventing the fabric from drying out during batching.[4][5][12] |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting cold pad-batch dyeing experiments on cellulosic fabrics in a laboratory setting.
Materials and Equipment
-
Fabric: Scoured and bleached 100% cotton or other cellulosic fabric.
-
Dyes: Reactive dyes suitable for cold pad-batch application (e.g., vinyl sulfone, monofluorotriazine types).
-
Chemicals:
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Wetting Agent (low-foaming)
-
Urea (optional)
-
Acetic Acid (for neutralization)
-
Non-ionic soap
-
-
Equipment:
-
Laboratory padding mangle
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Plastic film for wrapping
-
Roller for batching
-
Water bath or oven for washing
-
Spectrophotometer for color measurement
-
Protocol 1: Standard Cold Pad-Batch Dyeing Procedure
-
Fabric Preparation:
-
Ensure the fabric is properly scoured and bleached to remove all impurities, resulting in a neutral pH (around 6.0-7.0) and good absorbency.
-
Cut the fabric to the desired dimensions for padding.
-
-
Dye Liquor and Alkali Solution Preparation:
-
Prepare the dye solution and the alkali solution in separate beakers. This prevents premature hydrolysis of the reactive dye.[5]
-
Dye Solution: Dissolve the calculated amount of reactive dye and wetting agent (and urea, if needed) in deionized water with stirring. A typical ratio is 4 parts dye solution.[5]
-
Alkali Solution: Dissolve the calculated amount of alkali (e.g., sodium carbonate) in deionized water. A typical ratio is 1 part alkali solution.[5]
-
-
Padding:
-
Just before dyeing, combine the dye and alkali solutions.
-
Set the pressure on the laboratory padding mangle to achieve the desired wet pick-up (typically 60-80% for cotton).[11][13]
-
Pass the fabric through the dye liquor in the pad trough and then through the nip rollers at a constant speed. The immersion time is typically short (1-2 seconds).
-
-
Batching:
-
Immediately after padding, roll the dyed fabric onto a roller, ensuring it is free of creases.
-
Wrap the batched fabric securely in plastic film to prevent evaporation and absorption of atmospheric carbon dioxide.[14]
-
Store the wrapped batch at a constant ambient temperature (e.g., 25°C) for the desired batching time (e.g., 12-24 hours). For consistency, the batch can be slowly rotated.[14]
-
-
Washing-off:
-
After the batching period, unwrap the fabric.
-
Rinse the fabric thoroughly with cold water to remove unfixed dye.
-
Perform a hot soaping wash (e.g., with 2 g/L non-ionic soap at 95°C for 10-15 minutes) to remove hydrolyzed dye.[15]
-
Rinse with hot water and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L).[8]
-
Final cold rinse and air dry.
-
-
Evaluation:
-
Assess the color strength (K/S) of the dyed fabric using a spectrophotometer.
-
Evaluate color fastness properties (e.g., to washing, rubbing) according to standard test methods (e.g., AATCC or ISO).
-
Table 2: Example Dyeing Recipes and Expected Outcomes
| Parameter | Recipe 1 (Light Shade) | Recipe 2 (Medium Shade) | Recipe 3 (Dark Shade) |
| Reactive Dye (g/L) | 5 | 15 | 30 |
| Sodium Carbonate (g/L) | 10 | 15 | 20 |
| Wetting Agent (g/L) | 2 | 2 | 2 |
| Urea (g/L) | 40 | 40 | 40 |
| Wet Pick-up (%) | 70 | 70 | 70 |
| Batching Time (hours) | 12 | 16 | 24 |
| Batching Temperature (°C) | 25 | 25 | 25 |
| Expected K/S Value | Low-Medium | Medium-High | High |
| Expected Wash Fastness | Good to Excellent | Good to Excellent | Good to Excellent |
Note: The actual K/S values will depend on the specific dye used.
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the sequential steps of the cold pad-batch dyeing process.
Caption: Experimental workflow for the cold pad-batch dyeing of cellulosic fibers.
Chemical Reaction Mechanism
The core of the cold pad-batch process is the chemical reaction between the reactive dye and the cellulosic fiber, which occurs in an alkaline environment.
Caption: Covalent bond formation between a reactive dye and a cellulosic fiber.
References
- 1. Research in the Cold Pad-Batch Dyeing Process for the Cationic Cotton | Scientific.Net [scientific.net]
- 2. Cold pad batch - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cottoninc.com [cottoninc.com]
- 5. textilelearner.net [textilelearner.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. What are the process conditions of cold pad batch dyeing ï¼2ï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. pubs.itc.stttekstil.ac.id [pubs.itc.stttekstil.ac.id]
- 11. clustercollaboration.eu [clustercollaboration.eu]
- 12. Pad Batch Dyeing Method.pptx [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. erpublication.org [erpublication.org]
Application Notes and Protocols: Fenton and Photo-Fenton Processes for Azo Dye Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Fenton and photo-Fenton processes for the degradation of azo dyes in wastewater. It includes theoretical background, key influencing parameters, comprehensive data from various studies, and detailed experimental protocols for laboratory-scale implementation.
Introduction
Azo dyes are a major class of synthetic organic colorants extensively used in the textile, printing, and food industries. Their complex aromatic structures and the presence of the azo bond (-N=N-) make them resistant to conventional wastewater treatment methods, leading to significant environmental persistence and potential toxicity. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the complete degradation of these recalcitrant pollutants. Among AOPs, the Fenton and photo-Fenton processes are particularly attractive due to their high efficiency, rapid reaction rates, and the use of relatively inexpensive and non-toxic reagents.
The core of these processes lies in the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to CO₂, H₂O, and inorganic salts.[1]
Reaction Mechanisms
Fenton Process
The classical Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. The primary reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals then attack the azo dye molecules, leading to the cleavage of the chromophoric azo bond and subsequent degradation of the aromatic intermediates. However, the efficiency can be limited by the slow regeneration of Fe²⁺ from the resulting ferric ions (Fe³⁺).
Caption: Fenton reaction mechanism for azo dye degradation.
Photo-Fenton Process
The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or solar irradiation. This light energy accelerates the degradation process through two primary pathways:
-
Photoreduction of Ferric Ions: The Fe³⁺ ions, particularly in the form of the aqua complex [Fe(OH)]²⁺, absorb light to be reduced back to Fe²⁺, generating additional hydroxyl radicals in the process.[2] This catalytic cycle of iron is crucial for maintaining a high reaction rate.[2][3] [Fe(OH)]²⁺ + hν → Fe²⁺ + •OH
-
Photolysis of Hydrogen Peroxide: H₂O₂ can also be photolyzed by UV light to generate two hydroxyl radicals, further increasing the oxidative capacity of the system. H₂O₂ + hν → 2 •OH
This synergy results in a significantly higher concentration of hydroxyl radicals, leading to faster and more complete mineralization of the azo dyes compared to the conventional Fenton process.[4][5]
Caption: Photo-Fenton reaction showing iron cycling and radical generation.
Key Parameters Influencing Treatment Efficiency
The success of both Fenton and photo-Fenton processes is highly dependent on several operational parameters.
-
pH: This is one of the most critical factors. The optimal pH range is typically acidic, between 2.5 and 4.0.[3][5] At pH values above 4, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the availability of the catalyst and decomposes H₂O₂ into water and oxygen, thus diminishing the generation of hydroxyl radicals.[1][6]
-
Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ directly influences the amount of •OH produced. An increase in H₂O₂ concentration generally enhances the degradation rate. However, an excessive amount can be detrimental, as H₂O₂ can act as a scavenger for the highly reactive •OH radicals, forming less reactive hydroperoxyl radicals (HO₂•).[1]
-
Iron Catalyst (Fe²⁺/Fe³⁺) Concentration: The catalyst concentration is crucial for the decomposition of H₂O₂. Similar to H₂O₂, increasing the iron concentration boosts the reaction rate up to an optimal point. An excess of Fe²⁺ can also act as a scavenger of •OH radicals.[1] The molar ratio of H₂O₂ to Fe²⁺ is a key parameter to optimize for maximum efficiency.[7]
-
Initial Dye Concentration: Higher initial dye concentrations generally require longer reaction times or higher reagent dosages to achieve the same level of degradation.[1]
-
Reaction Time: The degradation process is typically rapid in the initial phase and then slows down as the concentrations of reactants and pollutants decrease.[1] The optimal contact time needs to be determined to ensure complete degradation without unnecessary energy and reagent consumption.[6]
-
Light Source and Intensity (Photo-Fenton): For the photo-Fenton process, the wavelength and intensity of the light source are important. UV light is highly effective, but solar radiation presents a more cost-effective and sustainable alternative.[7] Higher light intensity generally leads to a faster reaction rate.[3]
-
Temperature: An increase in temperature can positively affect the reaction kinetics. However, temperatures above a certain point can accelerate the unproductive decomposition of H₂O₂.[8]
Data Presentation: Performance Summary
The following tables summarize the performance of Fenton and photo-Fenton processes for the degradation of various azo dyes under optimized conditions as reported in the literature.
Table 1: Fenton Process Performance for Azo Dye Degradation
| Azo Dye | Initial Conc. (mg/L) | [Fe²⁺]₀ (mM) | [H₂O₂]₀ (mM) | Optimal pH | Time | Degradation/Decolorization Efficiency (%) | Reference |
| Acid Light Yellow 2G | 20 | 0.1 | 0.6 | 3.0 | 300 s | 94.66% (Color Removal) | [1] |
| C.I. Acid Black 1 | 50 | 0.025 | 0.5 | 3.5 | - | 96.80% | |
| Amido Black 10B | 15 | 20 mg/L | 80 mg/L | 4.0 | - | 99.00% | [8] |
| Carmoisine | 1000 | 3.57 | 194.1 | 3.0 | 20 min | 94.00% (Discoloration) | [9] |
| Yellow Azo Printing Dye | 20-180 | 0.75-60 mg/L | 1-11 | 2-10 | 60 min | 79.00% (Decolorization) | [10] |
Table 2: Photo-Fenton Process Performance for Azo Dye Degradation
| Azo Dye | Initial Conc. | [Fe²⁺/Fe³⁺]₀ (mM) | [H₂O₂]₀ (mM) | Optimal pH | Time (min) | Efficiency (%) | Light Source | Reference |
| Orange G | 0.1 mM | 0.4 (Fe³⁺) | 6.0 | 3.0 | 4 | ~100% (Degradation) | UV Lamp | [11] |
| Orange G | 0.1 mM | 0.4 (Fe³⁺) | 6.0 | 3.0 | 180 | 93.41% (TOC Removal) | UV Lamp | [11] |
| Orange II | 0.25 mM | 2 ppm (Fe³⁺) | - | - | 90 | 99.9% (Degradation) | UV (366 nm) | [12] |
| Acid Orange 8 | 1x10⁻⁵ M | 1x10⁻⁵ M (Fe²⁺) | 10.0 | 3.0 | 60 | 96% (Color Removal) | UV | [5] |
| Acid Blue 193 (synthetic) | COD: 200 mg/L | 1.5 (Fe³⁺) | 35.0 | - | 45 | 98% (Color), 78% (COD), 59% (TOC) | - | [13][14] |
| Reactive Yellow 84 | 100 mg/L | 0.25 (Fe²⁺) | 5.0 | 3.0 | 15 | >98% (Decolorization), 50% (TOC) | UV/Solar | [7] |
| Reactive Red 120 | 100 mg/L | 0.25 (Fe²⁺) | 5.0 | 3.0 | 15 | >98% (Decolorization), 73% (TOC) | UV/Solar | [7] |
Experimental Protocols
The following protocols provide a generalized methodology for conducting lab-scale Fenton and photo-Fenton experiments. Researchers should perform single-factor experiments to optimize parameters for their specific wastewater characteristics.[1]
General Materials and Reagents:
-
Reactor: Glass beaker (e.g., 500 mL or 1 L) or a specialized photoreactor for the photo-Fenton process.[1]
-
Stirring: Magnetic stirrer and stir bar.
-
pH Meter: Calibrated pH meter for accurate pH adjustments.
-
Light Source (for Photo-Fenton): UV lamp (e.g., Mercury lamp) or a solar simulator.
-
Reagents: Azo dye, Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Hydrogen peroxide (30% w/w), Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
-
Analytical Instruments: UV-Vis Spectrophotometer, TOC analyzer, COD digestion vials and reactor, HPLC system.
Caption: General experimental workflow for Fenton/photo-Fenton treatment.
Protocol 1: Fenton Treatment of Azo Dye Wastewater
-
Wastewater Preparation: Prepare a synthetic wastewater solution by dissolving a known amount of the target azo dye in deionized water to achieve the desired initial concentration (e.g., 50 mg/L).[8] For real wastewater, characterize the initial parameters (pH, COD, TOC, dye concentration).
-
Reactor Setup: Place a specific volume (e.g., 500 mL) of the wastewater into a glass beaker on a magnetic stirrer.
-
pH Adjustment: Begin stirring the solution. Slowly add H₂SO₄ (e.g., 1 M) to adjust the pH to the desired acidic value (typically 3.0-3.5).
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the solution to achieve the target Fe²⁺ concentration (e.g., 0.025 mM). Allow it to dissolve completely.
-
Reaction Initiation: Add the predetermined volume of H₂O₂ (e.g., 0.5 mM) to the mixture. This marks the start of the reaction (t=0).
-
Sampling: Collect aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Reaction Quenching: Immediately after collection, quench the reaction in the sample by raising the pH to above 10 with NaOH. This stops the generation of hydroxyl radicals and precipitates the iron catalyst.
-
Sample Preparation: Centrifuge or filter the quenched sample to remove the precipitated iron hydroxide before analysis.
Protocol 2: Photo-Fenton Treatment of Azo Dye Wastewater
This protocol follows steps 1-4 of the Fenton process. The subsequent steps are modified as follows:
-
Reactor Setup: The reaction should be conducted in a photoreactor equipped with a UV lamp or exposed to a solar simulator. Ensure the light source is stable before starting the reaction.
-
Reaction Initiation: Add the predetermined volume of H₂O₂. Simultaneously, turn on the light source to begin irradiation. This is time t=0.
-
Sampling, Quenching, and Preparation: Follow steps 6-8 from the Fenton protocol. Protect samples from light after collection and before quenching.
Protocol 3: Analytical Methods
-
Decolorization Analysis:
-
Use a UV-Vis Spectrophotometer to measure the absorbance of the treated samples at the maximum wavelength (λ_max) of the azo dye.[1]
-
The decolorization efficiency (%) can be calculated as: ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
Mineralization Analysis:
-
Chemical Oxygen Demand (COD): Measure the COD of the samples according to standard methods to determine the amount of oxidizable organic matter.[6]
-
Total Organic Carbon (TOC): Use a TOC analyzer to measure the total organic carbon content, which provides a direct measure of the mineralization of the dye into CO₂.[11][12]
-
-
Byproduct Identification:
-
Use High-Performance Liquid Chromatography (HPLC) to separate and identify the parent dye and its major aromatic intermediates formed during the degradation process.[15] This is crucial for understanding the degradation pathway and assessing the toxicity of the treated effluent.
-
Conclusion
Fenton and photo-Fenton processes are robust and highly effective AOPs for the treatment of wastewater contaminated with recalcitrant azo dyes. The photo-Fenton process generally demonstrates superior performance due to the photochemical regeneration of the iron catalyst and additional hydroxyl radical production, leading to faster and more complete mineralization.[4][5] Successful implementation requires careful optimization of key parameters, particularly pH and the H₂O₂/Fe²⁺ ratio. While challenges such as the need for acidic conditions and the management of iron sludge exist, these methods offer a promising solution for detoxifying textile industry effluents.
References
- 1. neptjournal.com [neptjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Photo-Fenton process for the effective removal of chemical oxygen demand and phenols in portable toilet wastewater: A treatment study under real world conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. iaees.org [iaees.org]
- 7. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 8. researchgate.net [researchgate.net]
- 9. ej-eng.org [ej-eng.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. research.itu.edu.tr [research.itu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for Adsorption Studies of Reactive Orange 4 on Novel Adsorbents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Orange 4 (RO4) is an anionic azo dye extensively used in the textile industry. Its release into wastewater poses significant environmental and health risks due to its complex aromatic structure and low biodegradability. Adsorption is a widely favored method for the removal of such dyes from aqueous solutions owing to its high efficiency, operational simplicity, and cost-effectiveness. This document provides detailed application notes and standardized protocols for conducting adsorption studies of this compound on various novel adsorbent materials. The methodologies described herein are compiled from various research findings to guide researchers in the systematic evaluation of new and existing adsorbents.
Data Presentation: Performance of Novel Adsorbents
The following tables summarize the quantitative data from various studies on the adsorption of reactive orange dyes onto different novel adsorbents, allowing for a comparative assessment of their performance.
Table 1: Maximum Adsorption Capacities and Optimal Conditions for Reactive Orange Dye Removal
| Adsorbent Material | Reactive Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Sesame Stalk | This compound | 178.57 | Not Specified | [1] |
| CaFe₂O₄ Nanoparticles | Reactive Orange 12 | 276.92 | 2.0 | [2] |
| Cu(I)-Polyaniline Composite | Reactive Orange 16 | 392.156 | 4 | [3] |
| Nitrogen-Doped Nanoporous Biochar | Reactive Orange 16 | 173.9 | Acidic | [3][4] |
| Activated Carbon (Ananas comosus) | Reactive Orange 16 | 147.05 | 2-3 | [5] |
| Platinum Nanoparticle loaded AC | Reactive Orange 12 | 285.143 | 1 | [6] |
Table 2: Kinetic and Isotherm Model Fitting for Reactive Orange Dye Adsorption
| Adsorbent Material | Reactive Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| Sesame Stalk | This compound | Pseudo-second order | Langmuir, Freundlich, Tempkin | [1] |
| CaFe₂O₄ Nanoparticles | Reactive Orange 12 | Pseudo-second order | Langmuir | [2] |
| Nitrogen-Doped Nanoporous Biochar | Reactive Orange 16 | Elovich | Redlich–Peterson | [4] |
| Activated Carbon (Ananas comosus) | Reactive Orange 16 | Pseudo-second order | Langmuir | [5] |
| Platinum Nanoparticle loaded AC | Reactive Orange 12 | Pseudo-second order | Langmuir | [6] |
Experimental Protocols
Protocol 1: Synthesis of Novel Adsorbents
This section details the synthesis of various types of novel adsorbents.
1.1: Preparation of Bio-adsorbents (e.g., Sesame Stalk)
-
Collect and wash the raw biomaterial (e.g., sesame stalks) thoroughly with deionized water to remove any dirt and impurities.
-
Dry the material in an oven at 60-80°C for 24 hours.[3]
-
Grind the dried material into a fine powder using a mechanical grinder.[3]
-
Sieve the powder to obtain a uniform particle size.[3]
-
Store the prepared adsorbent in a desiccator until further use.[3]
1.2: Synthesis of Nanoparticle Adsorbents (e.g., CaFe₂O₄)
-
Prepare precursor solutions of calcium and iron salts.
-
Mix the precursor solutions in a stoichiometric ratio under constant stirring.
-
Induce precipitation of the nanoparticles, for example, by adding a base to adjust the pH.
-
Age the resulting precipitate for a specified duration.
-
Separate the synthesized nanoparticles from the reaction mixture by centrifugation or magnetic separation.[3]
-
Wash the nanoparticles multiple times with deionized water and/or ethanol (B145695) to remove unreacted precursors and by-products.[3]
-
Dry the final product under vacuum or in a low-temperature oven.[3]
1.3: Preparation of Activated Carbon
-
Wash and dry the precursor material (e.g., agricultural waste) as described in Protocol 1.1.
-
Carbonize the material in a furnace under a nitrogen atmosphere at a temperature ranging from 500-800°C for 1-2 hours.[3]
-
Activate the carbonized material using a chemical activating agent (e.g., H₃PO₄) or physical activation (e.g., steam).[4]
-
Wash the activated carbon with hot deionized water until the pH of the washing solution becomes neutral to remove any residual activating agent.[3]
-
Dry the activated carbon in an oven and store it in a desiccator.
Protocol 2: Batch Adsorption Experiments
Batch experiments are performed to evaluate the effects of various parameters on the adsorption of this compound.
2.1: Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.[3]
-
Prepare working solutions of desired concentrations by serial dilution of the stock solution.[3]
2.2: General Adsorption Procedure
-
In a series of conical flasks, add a fixed volume (e.g., 50 mL) of this compound solution of a known initial concentration.[1]
-
Add a predetermined amount of the adsorbent to each flask.[1]
-
Agitate the flasks in a mechanical shaker at a constant speed (e.g., 200 rpm) and temperature for a specified period to reach equilibrium.[1][2]
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.[3]
-
Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.[3]
2.3: Parameter Optimization
-
Effect of pH: Conduct the general adsorption procedure at different initial pH values (e.g., 2-10), keeping other parameters constant.[2] The pH of the solution can be adjusted using dilute HCl or NaOH.[1]
-
Effect of Adsorbent Dose: Vary the amount of adsorbent (e.g., 0.1 g to 1.5 g/L) while keeping the initial dye concentration, pH, and contact time constant.[2]
-
Effect of Contact Time (Kinetics): At optimal pH and adsorbent dose, take samples at different time intervals (e.g., 10 to 120 minutes) to determine the concentration of the dye.[7]
-
Effect of Initial Dye Concentration (Isotherms): Vary the initial concentration of the dye solution (e.g., 20 to 150 mg/L) while keeping the adsorbent dose, pH, and contact time (sufficient to reach equilibrium) constant.[2]
-
Effect of Temperature (Thermodynamics): Perform the adsorption experiments at different temperatures (e.g., 27°C to 55°C) to determine the thermodynamic parameters.[2]
Data Analysis
The amount of dye adsorbed at equilibrium, qe (mg/g), can be calculated using the following equation:
qe = (C₀ - Ce) * V / W
Where:
-
C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
W is the mass of the adsorbent (g).
The removal efficiency (%) can be calculated as:
Removal Efficiency (%) = ((C₀ - Ce) / C₀) * 100
The experimental data should be fitted to various kinetic and isotherm models to understand the adsorption mechanism.
Visualizations
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. iwaponline.com [iwaponline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Adsorption Properties of Nitrogen-Doped Nanoporous Biochar: Efficient Removal of Reactive Orange 16 Dye and Colorful Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrium, kinetic and thermodynamic study of removal of reactive orange 12 on platinum nanoparticle loaded on activated carbon as novel adsorbent -Korean Journal of Chemical Engineering | Korea Science [koreascience.kr]
- 7. epe.pwr.edu.pl [epe.pwr.edu.pl]
Application Note: Determination of Reactive Orange 4 Concentration using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Orange 4 is a monoazo dye containing a dichlorotriazinyl reactive group, widely used in the textile industry.[1] Its presence in industrial effluents necessitates accurate and efficient methods for its quantification in aqueous solutions. UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective analytical technique for determining the concentration of colored compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using UV-Vis spectrophotometry, based on the Beer-Lambert law. The principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[2][3][4]
Principle of Measurement
UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. For colored compounds, this absorption occurs in the visible region of the electromagnetic spectrum. The relationship between absorbance (A), concentration (c), path length (l), and the molar absorptivity (ε) is described by the Beer-Lambert Law:
A = εcl
By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be generated.[5] The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[6]
Caption: Principle of UV-Vis spectrophotometric measurement based on the Beer-Lambert Law.
Materials and Methods
Materials and Reagents
-
This compound (Molecular Weight: 781.47 g/mol )[7]
-
Deionized water
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
Cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Experimental Protocol
3.2.1. Determination of Maximum Absorbance Wavelength (λmax)
The maximum absorbance wavelength (λmax) for Reactive Orange dyes is typically in the range of 400-500 nm.[8] For similar reactive orange dyes, a λmax of approximately 492 nm has been reported.[9]
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.
-
Prepare a diluted solution (e.g., 10 mg/L) from the stock solution.
-
Scan the absorbance of the diluted solution over the wavelength range of 350-600 nm using the UV-Vis spectrophotometer. Use deionized water as the blank.
-
Identify the wavelength that exhibits the maximum absorbance. This is the λmax for this compound.
3.2.2. Preparation of Standard Solutions
-
From the 100 mg/L stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, and 20 mg/L) by serial dilution in volumetric flasks.[5]
3.2.3. Calibration Curve Construction
-
Set the UV-Vis spectrophotometer to the predetermined λmax.
-
Zero the spectrophotometer using a cuvette filled with deionized water (the blank).
-
Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.[2]
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.
3.2.4. Measurement of Unknown Sample Concentration
-
If necessary, dilute the unknown sample to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration of the unknown sample using the equation of the line from the calibration curve.
Data Presentation
The quantitative data obtained from the experiment should be summarized in tables for clarity and easy comparison.
Table 1: Standard Solutions and Absorbance
| Standard Concentration (mg/L) | Absorbance at λmax |
| 1 | [Absorbance 1] |
| 2 | [Absorbance 2] |
| 5 | [Absorbance 3] |
| 10 | [Absorbance 4] |
| 20 | [Absorbance 5] |
Table 2: Calibration Curve Parameters
| Parameter | Value |
| λmax | [Determined Wavelength] nm |
| Slope (m) | [Value from linear regression] |
| Y-intercept (c) | [Value from linear regression] |
| Coefficient of Determination (R²) | [Value from linear regression] |
Table 3: Unknown Sample Analysis
| Sample ID | Absorbance at λmax | Calculated Concentration (mg/L) |
| Unknown 1 | [Absorbance] | [Concentration] |
| Unknown 2 | [Absorbance] | [Concentration] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for determining this compound concentration.
Conclusion
UV-Vis spectrophotometry provides a reliable and straightforward method for the quantification of this compound in aqueous solutions. By following the detailed protocol outlined in this application note, researchers can accurately determine the concentration of this dye for various applications, including environmental monitoring and process control in the textile industry. The key to accurate measurement lies in the careful preparation of standard solutions and the construction of a precise calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. youtube.com [youtube.com]
- 4. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. Beer-Lambert Law | ChemTalk [chemistrytalk.org]
- 7. C.I. This compound|Reactive Dye for Research [benchchem.com]
- 8. This compound|Azo Textile Dye [benchchem.com]
- 9. worldwidejournals.com [worldwidejournals.com]
Application Notes and Protocols for Reactive Orange 4 in Textile Finishing and Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Orange 4 is a monoazo reactive dye belonging to the dichlorotriazine class, widely utilized in the textile industry for dyeing cellulosic fibers such as cotton.[1] Its popularity stems from its ability to form strong, covalent bonds with the fiber, resulting in vibrant orange shades with good wash fastness.[2][3] These application notes provide detailed protocols for the use of this compound in various textile finishing and printing processes, including exhaustion dyeing, cold pad-batch dyeing, and screen printing. The information is intended to guide researchers and scientists in the standardized application of this dye for achieving reproducible and high-quality results.
Data Presentation
The following tables summarize the key quantitative data for the application of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 12225-82-0 |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ |
| Molecular Weight | 781.47 g/mol |
| Molecular Structure | Single azo class |
| Solubility | Good in water |
Table 2: Application Parameters for Textile Finishing and Printing
| Parameter | Exhaustion Dyeing (Medium Shade) | Cold Pad-Batch Dyeing | Screen Printing |
| Dye Concentration | 1-2% owf | Dependent on desired shade | 10-40 g/kg |
| Auxiliaries | |||
| Salt (NaCl or Glauber's Salt) | 60 g/L | Not typically used | - |
| Alkali (Soda Ash) | 15 g/L | As per manufacturer's recommendation | - |
| Alkali (Sodium Bicarbonate) | - | - | 10-30 g/kg |
| Urea (B33335) | - | - | 50-150 g/kg |
| Wetting Agent | - | 1-2 g/L | - |
| Thickener (e.g., Sodium Alginate) | - | - | 300-500 g/kg |
| Process Conditions | |||
| Liquor Ratio | 1:20 | - | - |
| Exhaustion Temperature | 80-85 °C | - | - |
| Fixation Temperature | 80-85 °C | 20-30 °C | Steaming at 102-105 °C |
| Exhaustion Time | 30-45 minutes | - | - |
| Fixation/Batching Time | 30-60 minutes | 12-24 hours | 10-15 minutes (Steaming) |
| pH (Fixation) | 10.5 - 11 | - | - |
| Wet Pick-up | - | 60-80% | - |
Table 3: Color Fastness Properties of this compound on Cotton
| Fastness Property | Rating (Scale 1-5, unless specified) |
| Light Fastness (ISO 105-B02) | 5-6 (Scale 1-8)[1] |
| Washing Fastness (ISO 105-C06) | 4-5 (Staining and Fading)[1] |
| Rubbing Fastness (ISO 105-X12) | Dry: 4, Wet: 3[1] |
| Perspiration Fastness (ISO 105-E04) | 4 (Alkaline & Acid)[1] |
Table 4: Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Notes |
| Daphnia magna | 48h EC50 | Data not consistently reported in literature.[4] | Estimated based on similar reactive azo dyes.[4] |
| Algae | EC50 | Data not consistently reported in literature.[4] | - |
Note: The degradation of this compound can lead to the formation of byproducts, such as aromatic amines, which may have their own toxicological profiles.[2][4]
Experimental Protocols
Exhaustion Dyeing of Cotton Fabric
This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound.
Materials and Reagents:
-
Pre-scoured and bleached 100% cotton fabric
-
C.I. This compound dye powder
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Soda Ash, Na₂CO₃)
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing machine or water bath with stirrer
-
Beakers, graduated cylinders, and a balance
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio to 1:20 (e.g., for a 10g fabric sample, the total volume will be 200 mL).[2]
-
Dissolve the required amount of this compound dye powder (e.g., 0.2g for a 2% shade) in a small amount of cold water to form a paste, then add hot water (around 80°C) to fully dissolve the dye.[2]
-
In a separate beaker, dissolve the required amount of sodium chloride (e.g., 12g for a 60 g/L concentration in 200 mL) in distilled water.[2]
-
In another beaker, dissolve the required amount of soda ash (e.g., 3g for a 15 g/L concentration in 200 mL) in distilled water.[2]
-
-
Exhaustion Phase:
-
Set the dyebath in the dyeing machine or water bath to 50°C.
-
Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the pH is just below 7.
-
Immerse the pre-wetted cotton fabric in the dyebath.
-
Raise the temperature to 80-85°C and maintain for 30-45 minutes to allow for dye exhaustion.
-
-
Fixation Phase:
-
After the exhaustion phase, add the dissolved soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, initiating the fixation process.[2]
-
Continue the dyeing process at 80-85°C for another 30-60 minutes.
-
-
Wash-off Procedure:
-
After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water until the water runs clear.
-
Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.
-
Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.
-
Rinse the fabric again with hot water, followed by a final cold water rinse.
-
Squeeze the excess water from the fabric and allow it to air dry.
-
Cold Pad-Batch Dyeing of Cotton Fabric
This protocol describes a semi-continuous dyeing process suitable for larger yardages of fabric.
Materials and Reagents:
-
Pre-scoured and bleached 100% cotton fabric
-
C.I. This compound dye powder
-
Alkali (e.g., sodium silicate, caustic soda)
-
Wetting agent
-
Padding mangle
-
Batching station
Procedure:
-
Preparation of Padding Liquor:
-
Prepare the dye solution by dissolving this compound and a wetting agent in water according to the desired shade depth.
-
In a separate container, prepare the alkali solution as per the dye manufacturer's recommendation.
-
Just before padding, mix the dye solution and the alkali solution.
-
-
Padding:
-
Set the padding mangle to achieve a wet pick-up of 60-80%.
-
Pass the cotton fabric through the padding liquor at room temperature (20-30°C).
-
-
Batching:
-
Immediately after padding, wind the fabric onto a roller and wrap it in a plastic film to prevent drying.
-
Store the batch at room temperature (20-30°C) and rotate it slowly for 12-24 hours to allow for dye fixation.
-
-
Wash-off:
-
After the batching period, unroll the fabric and wash it thoroughly, following a similar wash-off procedure as described in the exhaustion dyeing protocol to remove unfixed dye.
-
Screen Printing on Cotton Fabric
This protocol outlines the preparation of a printing paste and the screen printing process.
Materials and Reagents:
-
Pre-scoured and bleached 100% cotton fabric
-
C.I. This compound dye powder
-
Urea
-
Sodium bicarbonate
-
Thickening agent (e.g., sodium alginate)
-
Screen printing frame with the desired design
-
Squeegee
-
Steamer
Procedure:
-
Preparation of Printing Paste:
-
Dissolve the required amount of urea in warm water.
-
Add the this compound dye to the urea solution and stir until fully dissolved.
-
In a separate container, prepare the thickener paste according to the manufacturer's instructions.
-
Gradually add the dye-urea solution to the thickener paste while stirring continuously to achieve a homogeneous paste.
-
Just before printing, add the sodium bicarbonate and mix thoroughly.
-
-
Printing Application:
-
Place the cotton fabric on a flat, padded surface.
-
Position the screen printing frame over the fabric.
-
Apply a line of the prepared printing paste along one edge of the design on the screen.
-
Use the squeegee to draw the paste across the screen with even pressure, forcing the paste through the open areas of the screen onto the fabric.
-
-
Fixation and After-treatment:
-
Carefully remove the screen and allow the printed fabric to air dry.
-
Fix the dye by steaming the dried fabric at 102-105°C for 10-15 minutes.
-
After steaming, rinse the printed fabric in cold water to remove the thickener and unfixed dye.
-
Soap the fabric at the boil with a non-ionic detergent, followed by thorough rinsing with hot and cold water.
-
Dry the printed fabric.
-
Mandatory Visualization
Caption: Workflow for Exhaustion Dyeing of Cotton with this compound.
References
Troubleshooting & Optimization
Troubleshooting uneven dyeing with Reactive Orange 4
Technical Support Center: C.I. Reactive Orange 4
This technical support guide provides troubleshooting information and experimental protocols for researchers, scientists, and drug development professionals using C.I. This compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of uneven dyeing (patchiness or shade variation) with this compound?
Uneven dyeing is often a result of improper process control. The most frequent causes include:
-
Poor Substrate Preparation: The primary cause of unlevel dyeing is incomplete pretreatment. Residual oils, waxes, sizing agents, or impurities on the fiber will resist dye uptake, leading to patchy results.[1]
-
Incorrect Dye Dissolution: this compound, if not fully dissolved, can form agglomerates. These small clumps of dye lead to dark spots or stains on the fabric surface.[1][2]
-
Rapid Addition of Components: Adding the dissolved dye, electrolyte (salt), or alkali too quickly can cause localized high concentrations, leading to a rapid, uneven strike of the dye onto the material.[2]
-
Poor Liquor Circulation: Insufficient movement of the dyebath liquor relative to the substrate can prevent uniform distribution of dye molecules, salt, and alkali.[1][2]
-
Water Hardness: The presence of calcium and magnesium ions in hard water can cause dye precipitation, resulting in spots.[2][3]
Q2: How does pH control influence the dyeing outcome?
pH is a critical parameter in reactive dyeing, governing two distinct phases:
-
Exhaustion Phase (Neutral to Slightly Acidic): In this initial stage, the dye is adsorbed onto the fiber surface. A neutral pH (around 6-7) is maintained to allow for even migration and leveling of the dye before fixation.
-
Fixation Phase (Alkaline): The addition of an alkali, typically soda ash (sodium carbonate), raises the pH to approximately 10.5-11.5.[2] This high pH is essential to activate the hydroxyl groups on cellulosic fibers, enabling them to form a covalent bond with the reactive dye.[2][4] An incorrect or fluctuating pH during this stage can lead to poor fixation or increased dye hydrolysis.[2]
Q3: What is dye hydrolysis and how can it be minimized?
Dye hydrolysis is a competing reaction where the reactive group of the dye molecule reacts with water (hydroxide ions) instead of the fiber.[2][4] The hydrolyzed dye can no longer form a permanent bond with the material, leading to lower color yield and poor wash fastness.[2]
To minimize hydrolysis:
-
Control Temperature: Higher temperatures accelerate hydrolysis. Adhere to the recommended temperature for fixation.[2]
-
Control pH: Excessively high pH increases the rate of hydrolysis. Maintain the pH within the recommended range (10.5-11.5).[2]
-
Timing of Alkali Addition: Do not add the alkali until the dye has been evenly exhausted onto the fiber. Dye and alkali should not be held in solution together for extended periods before the substrate is introduced.[2]
Q4: Can the rate of temperature increase or salt addition affect dyeing evenness?
Absolutely. Both parameters control the rate of dye exhaustion.
-
Temperature Ramp Rate: A rapid increase in temperature can accelerate the dye uptake rate, causing the dye to "rush" onto the fiber unevenly.[1] A slower, controlled ramp rate allows for better dye migration and leveling.
-
Salt Addition: Electrolytes like sodium chloride or Glauber's salt are used to push the dye from the solution onto the fiber.[5] Adding the salt all at once or too quickly can cause uneven exhaustion.[2] It is critical to add the salt in portions over a period of 15-20 minutes to ensure a gradual and uniform uptake.[2][6]
Data Presentation
Table 1: Recommended Dyeing Parameters for Cotton (Exhaust Method)
| Parameter | Light Shade (0.5% owf) | Medium Shade (2.0% owf) | Deep Shade (>4.0% owf*) | Unit | Purpose |
| Liquor Ratio | 1:20 - 1:30 | 1:20 | 1:20 | - | Ratio of liquor weight to goods weight.[4][7] |
| Glauber's Salt (Anhydrous) | 30 | 60 | 80 | g/L | Promotes dye exhaustion onto the fiber.[4][5] |
| Soda Ash (Sodium Carbonate) | 15 | 20 | 20 | g/L | Raises pH to initiate dye-fiber fixation.[4][7] |
| Exhaustion Temperature | 80-85 | 80-85 | 80-85 | °C | Optimal temperature for dye migration and uptake.[7] |
| Fixation Temperature | 80-85 | 80-85 | 80-85 | °C | Temperature for the covalent bonding reaction.[7] |
| Exhaustion Time | 30 | 30-45 | 45 | min | Time for dye to move from dyebath to fiber.[7] |
| Fixation Time | 45 | 45-60 | 60-75 | min | Time for the chemical reaction to complete. |
| Fixation pH | 10.5 - 11.5 | 10.5 - 11.5 | 10.5 - 11.5 | - | Optimal alkalinity for covalent bond formation.[2] |
*owf = on weight of fiber
Table 2: Troubleshooting Guide for Uneven Dyeing
| Observation | Probable Cause(s) | Recommended Solutions |
| Specks or Dark Spots | Improper dye dissolution; Dye agglomeration due to hard water.[1] | Ensure dye is fully dissolved by making a paste in cold water first, then adding hot water (~80°C).[7] Use a sequestering agent if water hardness is high. |
| Patchy or Cloudy Appearance | Poor substrate pretreatment; Rapid salt/alkali addition; Poor liquor circulation.[1] | Ensure thorough scouring and bleaching of the substrate. Add salt and alkali solutions gradually over 15-20 minutes. Verify adequate agitation/circulation in the dyeing vessel. |
| Side-to-Center or End-to-End Shade Variation | Uneven temperature in the dyeing machine; Uneven padding pressure (in continuous methods); Poor circulation.[1] | Calibrate dyeing equipment for uniform temperature. Ensure uniform pressure across padding rollers. Optimize pump/nozzle pressure in jet dyeing machines.[1] |
| Streaky Appearance | Inadequate agitation; Crease marks from fabric handling. | Ensure constant and uniform agitation. Use an anti-creasing agent in the dyebath.[5] |
Experimental Protocols
Protocol: Exhaust Dyeing of Cotton with this compound (10g Sample)
This protocol describes a standard laboratory procedure for dyeing a 10g sample of pre-scoured and bleached cotton fabric to a 2% medium shade.
1. Materials & Reagents:
-
Pre-scoured and bleached 100% cotton fabric (10g)
-
C.I. This compound (0.2g)
-
Sodium Chloride (NaCl) or Glauber's Salt (anhydrous)
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath with stirrer)
-
Standard laboratory glassware and a calibrated balance
-
pH meter
2. Dyebath Preparation (Liquor Ratio 1:20):
-
Total dyebath volume will be 10g fabric x 20 = 200 mL.
-
Dye Solution: In a separate beaker, make a paste with 0.2g of this compound powder and a small amount of cold water. Add hot water (~80°C) portion-wise with stirring to a final volume of ~50 mL to ensure complete dissolution.[7]
-
Salt Solution: For a concentration of 60 g/L, dissolve 12g of NaCl in ~50 mL of distilled water.[7]
-
Alkali Solution: For a concentration of 20 g/L, dissolve 4g of Na₂CO₃ in ~50 mL of distilled water.[4]
3. Dyeing Procedure:
-
Set the main dyeing vessel with the remaining water (~50 mL) and heat to the initial temperature of 50°C.
-
Add the prepared dye solution to the vessel. Introduce the wetted cotton sample.
-
Run for 10-15 minutes to ensure even dye distribution.
-
Exhaustion Phase: Gradually add the dissolved salt solution over 15-20 minutes. Raise the temperature to 80-85°C and hold for 30-45 minutes to allow the dye to exhaust onto the fiber.
-
Fixation Phase: After exhaustion, add the dissolved soda ash solution gradually over 10-15 minutes. This will raise the pH to ~11.
-
Continue dyeing at 80-85°C for another 45-60 minutes to ensure complete fixation.[7]
4. Washing-Off:
-
Drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water until the runoff is clear.[6]
-
Perform a soaping wash at or near boiling (~95°C) for 10-15 minutes with a 2 g/L solution of non-ionic detergent to remove all unfixed and hydrolyzed dye.[1][6] This step is critical for achieving good wash fastness.
-
Rinse again with hot water, then cold water.[6]
-
Squeeze excess water and air dry.
Visualizations
Caption: Troubleshooting workflow for diagnosing causes of uneven dyeing.
References
Technical Support Center: Optimizing Reactive Orange 4 Fixation on Cotton
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fixation of Reactive Orange 4 on cotton fibers.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound, offering potential solutions to enhance fixation efficiency and overall dyeing quality.
| Problem | Potential Cause | Recommended Solution |
| Low Color Yield / Pale Shade | Incorrect pH: The dyebath pH during fixation was too low for the dye to react with the cotton fiber. | Ensure the pH is within the optimal range of 10.5-11.5 during the fixation step by using a calibrated pH meter. |
| Insufficient Alkali: The amount of alkali (e.g., soda ash) was inadequate to achieve the target pH. | Verify the concentration of the alkali solution and ensure the correct amount is added for the specific liquor ratio and desired shade depth. | |
| Premature Hydrolysis: The dye reacted with water instead of the fiber due to adding alkali too early or excessively high temperatures. | Add the alkali only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt. Maintain the fixation temperature within the recommended range. | |
| Uneven Dyeing / Streaky Appearance | Poor Dye Dissolution: The dye was not fully dissolved before being added to the dyebath. | Ensure the dye is completely dissolved in warm water to form a paste before adding it to the main dyebath. |
| Rapid Alkali Addition: Adding the alkali too quickly caused premature and localized fixation. | Add the alkali solution gradually over 10-15 minutes while ensuring continuous and uniform agitation of the dyebath. | |
| Inconsistent pH: The pH was not uniform throughout the dyebath. | Ensure thorough mixing when adding the alkali to achieve a consistent pH. The use of a buffered alkali system can also help maintain a stable pH. | |
| Poor Wash Fastness | Incomplete Fixation: The pH, temperature, or time was insufficient for a complete dye-fiber reaction. | Optimize the fixation parameters, ensuring the pH is between 10.5-11.5 and the temperature and time are as per the recommended protocol. |
| Ineffective Wash-off: Unfixed and hydrolyzed dye was not completely removed after dyeing. | Perform a thorough soaping treatment at or near boiling (90-95°C) with a non-ionic detergent to remove all residual dye. | |
| Color Inconsistency Between Batches | Variations in Process Parameters: Inconsistent pH, temperature, time, or liquor ratio between different dyeing batches. | Strictly control and document all dyeing parameters for each batch to ensure reproducibility. |
| Water Quality: Differences in water hardness or the presence of metal ions can affect dyeing. | Use deionized or softened water for consistent results. If using tap water, its variability should be considered. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the fixation of this compound on cotton?
A1: The optimal pH for the fixation of this compound, a dichlorotriazine reactive dye, on cotton is in the alkaline range, typically between 10.5 and 11.5. This alkaline environment is crucial for the chemical reaction that forms a covalent bond between the dye and the cotton fiber.
Q2: How does pH influence the fixation process?
A2: The alkali, usually soda ash (sodium carbonate), raises the pH of the dyebath. This causes the hydroxyl groups in the cellulose (B213188) of the cotton fiber to ionize, forming highly reactive cellulosate ions (Cell-O-). These ions then attack the reactive group of the dye molecule, resulting in a strong, permanent covalent bond.
Q3: What happens if the pH is too high or too low?
A3: If the pH is too low (below 10.5), the ionization of the cellulose is insufficient, leading to poor fixation and a pale shade. If the pH is too high, the rate of dye hydrolysis (reaction of the dye with water) increases significantly, competing with the fixation reaction. This also results in a lower color yield because the hydrolyzed dye cannot bond with the fiber.
Q4: Why is salt necessary in the dyeing process?
A4: Reactive dyes are anionic, and cotton fibers have a negative surface charge in water. This creates an electrostatic repulsion that hinders the dye from approaching the fiber. Salt (an electrolyte like sodium chloride or sodium sulfate) is added to the dyebath to neutralize the negative charge on the fiber surface, which reduces this repulsion and promotes the exhaustion of the dye onto the cotton before fixation.
Q5: How does temperature interact with pH during fixation?
A5: Temperature accelerates both the fixation and hydrolysis reactions. At the optimal pH, an appropriate temperature (e.g., 80-85°C for this type of dye) will promote a high rate of fixation. However, a combination of high pH and high temperature can excessively favor the hydrolysis reaction, leading to a significant loss of color yield.
Data Presentation
Table 1: Influence of pH and Temperature on Fixation Efficiency of Dichlorotriazine Reactive Dyes (Representative Data)
| Temperature (°C) | pH | Fixation Efficiency (%) | Remarks |
| 30 | 10.0 | 75-80 | Lower end of the optimal temperature range. |
| 30 | 11.0 | 85-90 | Good fixation with controlled hydrolysis. |
| 40 | 10.5 | 90-95 | Optimal condition: High fixation with manageable hydrolysis. |
| 40 | 11.5 | 80-85 | Increased risk of hydrolysis begins to reduce efficiency. |
| 50 | 10.5 | 85-90 | Higher temperature accelerates fixation but also hydrolysis. |
| 50 | 11.5 | 70-75 | Significant hydrolysis, leading to lower fixation. |
| 60 | 11.0 | < 65 | Not recommended; excessive hydrolysis severely |
Causes of low color yield in reactive dyeing processes
Technical Support Center: Reactive Dyeing Processes
This guide provides troubleshooting information and frequently asked questions to address the common issue of low color yield in reactive dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low color yield in reactive dyeing?
Low color yield is typically a result of poor dye fixation, where a significant portion of the dye hydrolyzes (reacts with water) instead of forming a covalent bond with the fiber.[1] The most common process parameters influencing this are incorrect pH, improper temperature, incorrect electrolyte (salt) concentration, water hardness, and premature addition of alkali.[2][3]
Q2: How does pH affect the efficiency of reactive dyeing and lead to poor color yield?
The pH of the dyebath is a critical factor. An alkaline environment is necessary to enable the reaction between the dye and the cellulose (B213188) fiber. However, if the pH is too high or maintained for too long, it significantly accelerates the competing reaction of dye hydrolysis.[4] This deactivates the dye, preventing it from binding to the fiber and thus reducing the color yield. For most common reactive dyes on cotton, the optimal pH for fixation is between 10.5 and 11.5.[4][5] A pH below this range leads to incomplete fixation, while a higher pH increases the rate of hydrolysis.[4][6]
Diagram 1: The Competing Reactions in Reactive Dyeing
Caption: Key pathways for a reactive dye under alkaline conditions.
Q3: What is the impact of temperature on dye hydrolysis and fixation?
Temperature plays a dual role in reactive dyeing. Increasing the temperature generally increases the rate of both dye diffusion into the fiber and the fixation reaction.[7] However, excessively high temperatures also dramatically increase the rate of dye hydrolysis.[4][8] Each class of reactive dye has an optimal temperature range for fixation.
-
Cold Brand Dyes: High reactivity, optimal fixation at lower temperatures (e.g., 32-60°C).[9]
-
Hot Brand Dyes: Lower reactivity, require higher temperatures for efficient fixation (e.g., 72-93°C).[8][9]
Using a temperature that is too high for the specific dye type will lead to significant hydrolysis and a lower color yield.[10][11] Conversely, a temperature that is too low results in slow and incomplete fixation.[2]
Q4: How does electrolyte (salt) concentration lead to poor color yield?
Reactive dyes have a low affinity for cellulosic fibers in water. Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to overcome the natural repulsion between the negatively charged dye and fiber surfaces.[11][12] This pushes the dye out of the solution and onto the fiber, a process called "exhaustion."
-
Insufficient Salt: Leads to poor exhaustion. If the dye is not in close proximity to the fiber when the alkali is added, it will preferentially react with water, causing low color yield.[5]
-
Excessive Salt: Can cause the dye to aggregate (clump together).[2] These large dye aggregates may not be able to penetrate the fiber pores, resulting in a lower color yield and poor levelness of the dyeing.[2]
| Parameter | Consequence of Low Level | Consequence of High Level | Optimal Range (Typical) |
| pH | Incomplete fixation.[6] | Increased dye hydrolysis.[4] | 10.5 - 11.5[5] |
| Temperature | Incomplete fixation.[2] | Increased dye hydrolysis.[10] | Varies by dye type (30-95°C).[9] |
| Salt (g/L) | Poor dye exhaustion.[5] | Dye aggregation, poor levelness.[2] | 10 - 70 g/L (depends on shade depth).[5][8] |
Q5: Can water hardness affect the reactive dyeing process?
Yes, water hardness, caused by dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can negatively impact color yield.[13][14] These ions can react with the anionic dye molecules to form insoluble complexes.[13] This precipitation reduces the amount of soluble dye available to react with the fiber, leading to a weaker shade.[3][15] Furthermore, these metal ions can react with the alkali (like soda ash), reducing its effectiveness and potentially forming precipitates that deposit on the fabric.[13]
Troubleshooting Guide
If you are experiencing low color yield, use the following logical workflow to diagnose the issue.
Diagram 2: Troubleshooting Workflow for Low Color Yield
Caption: A step-by-step diagnostic workflow for low color yield.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Dye Bath Exhaustion (%E)
This protocol measures the percentage of dye that has moved from the dyebath onto the fiber.
Methodology:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the reactive dye (e.g., 100 mg/L) in deionized water.[16]
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.[17]
-
Plot absorbance versus concentration and determine the linear regression equation (y = mx + c), which follows the Beer-Lambert law.[5][18]
-
-
Measure Initial Absorbance (A₀):
-
Prepare the dyebath with all components (water, dye, auxiliaries) except the alkali.
-
Before adding the fabric, take a sample of the dyebath.
-
Dilute the sample accurately with deionized water to bring the absorbance into the linear range of your calibration curve.
-
Measure the absorbance of this diluted sample. This is A₀.[2]
-
-
Perform Dyeing:
-
Proceed with the dyeing process according to your standard protocol (add fabric, salt, allow time for exhaustion, add alkali for fixation).
-
-
Measure Final Absorbance (A₁):
-
At the end of the fixation step, but before draining, take a sample from the exhaust bath.
-
Dilute it by the same factor used for the initial sample.
-
Measure its absorbance. This is A₁.[2]
-
-
Calculate Exhaustion Percentage:
-
The percentage exhaustion (%E) is calculated using the formula: %E = ((A₀ - A₁) / A₀) * 100
-
Diagram 3: Experimental Workflow for %Exhaustion
Caption: Workflow for measuring dye bath exhaustion percentage.
Protocol 2: Determination of Dye Fixation (%F)
This protocol quantifies the percentage of the dye that has covalently bonded to the fiber. It is typically performed after the exhaustion measurement.
Methodology:
-
Dye Fabric and Determine %E:
-
Dye a fabric sample of a known weight and determine the %Exhaustion as described in Protocol 1.
-
-
Remove Unfixed Dye:
-
Thoroughly rinse the dyed fabric sample in cold water to remove loosely adhering dye and chemicals.
-
Perform a rigorous soaping wash (e.g., at 90°C for 15-20 minutes) to remove all unfixed, hydrolyzed dye.[1] Rinse thoroughly again until the rinse water is clear.
-
Dry the fabric sample.
-
-
Measure Fixed Dye:
-
The most common method is the elution or stripping method.[2]
-
Use a suitable solvent (e.g., a 25% aqueous pyridine (B92270) solution) to strip the covalently bonded dye from the washed and dried fabric sample. This may require heating.
-
Measure the absorbance of this stripped solution (A₂) and use the previously generated calibration curve to determine the concentration, and thus the amount of fixed dye.
-
-
Calculate Fixation Percentage:
-
First, calculate the total amount of dye exhausted onto the fiber and the amount of dye fixed to the fiber from your concentration measurements.
-
The percentage fixation (%F) is calculated as: %F = (Amount of Fixed Dye / Amount of Exhausted Dye) * 100
-
References
- 1. autumnchem.com [autumnchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 6. Wet Processing: Effect of PH on cotton dyeing with reactive dyes [textilebe-dyeing.blogspot.com]
- 7. prezi.com [prezi.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Application of Reactive dye [textilefocus.com]
- 10. textileblog.com [textileblog.com]
- 11. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 12. researchgate.net [researchgate.net]
- 13. How Does Water Hardness Affect Reactive Dyeing of Cotton? → Question [fashion.sustainability-directory.com]
- 14. How Does Water Hardness Affect Textile Dyeing? → Question [fashion.sustainability-directory.com]
- 15. Reverse Micellar Dyeing of Cotton Fiber with Reactive Dyes: A Study of the Effect of Water pH and Hardness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 18. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Electrolyte Concentration in Dyeing
This guide provides in-depth answers and troubleshooting solutions for researchers and scientists working with reactive dyes where electrolyte concentration is a critical parameter for dye exhaustion.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of electrolytes in the reactive dyeing process?
A: In an aqueous solution, cellulosic fibers like cotton acquire a negative surface charge (Zeta Potential).[1] Reactive dyes are also anionic (negatively charged).[1] This results in electrostatic repulsion between the fiber and the dye molecules, hindering the dye from approaching the fiber surface. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are added to the dyebath to neutralize this negative charge on the fiber surface.[2][3] The cations from the salt (e.g., Na⁺) create a positive charge layer on the fabric, which then attracts the anionic dye molecules, thereby reducing repulsion and promoting dye migration from the solution to the fiber.[1][4] This process is known as exhaustion.[2][5]
Q2: How does increasing electrolyte concentration generally affect the dye exhaustion rate?
A: Increasing the electrolyte concentration increases the screening of the negative charges on the cellulose (B213188) fiber, which in turn enhances the exhaustion of the anionic dye.[6] Initially, the rate of exhaustion increases significantly with the addition of salt. However, this effect is not linear. As the salt concentration continues to increase, the exhaustion rate will eventually plateau.[7] Beyond an optimal concentration, adding more electrolyte provides no significant benefit to the exhaustion rate and may even cause issues like dye aggregation or "salting out," which can lead to uneven dyeing and a harsh fabric feel.[3][8]
Q3: Which electrolyte is better for reactive dyeing, Sodium Chloride (NaCl) or Sodium Sulfate (Glauber's Salt)?
A: Both common salt (NaCl) and Glauber's salt (Na₂SO₄) are effective at promoting dye exhaustion.[9] However, Glauber's salt is often preferred in industrial settings.[9] The chloride ions in NaCl can be corrosive to stainless steel dyeing equipment over time.[1] While both salts provide the necessary Na⁺ ions, some studies suggest that Glauber's salt can lead to higher dye uptake because one mole of Na₂SO₄ produces twice the number of Na⁺ ions compared to one mole of NaCl.[10]
Troubleshooting Guide
Q4: My dye exhaustion rate is lower than expected, even with a high electrolyte concentration. What are the potential causes?
A: If dye exhaustion is poor despite adequate salt concentration, consider these factors:
-
Incorrect pH: The pH of the dyebath is critical. For the exhaustion phase with reactive dyes, the bath should be neutral or slightly acidic. The alkali (e.g., soda ash) should only be added after the exhaustion phase to initiate fixation.[8] Premature addition of alkali can cause dye hydrolysis, rendering it unable to bond with the fiber.[8]
-
Temperature: The temperature must be optimized for the specific reactive dye being used. Temperatures that are too low can result in slow diffusion and poor exhaustion. Conversely, temperatures that are too high can decrease the dye's affinity for the fiber.[8][11]
-
Water Hardness: High levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions in the process water can interfere with the dye. These ions can form insoluble complexes with the dye, reducing the amount of available dye for exhaustion. Using a sequestering agent can mitigate this issue.[12]
-
Improper Liquor Ratio: A very high liquor ratio (the ratio of the volume of water to the weight of fabric) dilutes the dye and electrolyte, which can lead to lower exhaustion rates.[7]
Q5: I observed dye precipitation and an uneven, speckled appearance on my fabric after adding salt. What went wrong?
A: This issue is likely caused by dye aggregation or "salting out."[8]
-
Cause: When a very high concentration of electrolyte is added too quickly, or if it is not fully dissolved, it can drastically reduce the solubility of the dye in the water.[8] This forces the dye molecules to clump together (aggregate), and these large aggregates cannot penetrate the fiber pores, leading to uneven surface deposits.[13]
-
Solution:
-
Incremental Dosing: Add the electrolyte in portions (e.g., two or three parts) over 10-15 minutes. This allows for a gradual increase in ionic strength.
-
Ensure Complete Dissolution: Always ensure the salt is fully dissolved before adding the dye or the fabric.
-
Check Dye Solubility: Some reactive dyes have lower solubility than others. Consult the dye manufacturer's technical data sheet for recommended salt limits.
-
Q6: The final shade of my fabric is lighter than the standard, and the dyebath is still highly colored after the process. How do I diagnose this?
A: This points to either poor exhaustion or poor fixation.
-
Poor Exhaustion: This means the dye never effectively migrated from the water to the fiber. Use the troubleshooting steps in Q4 to address potential issues with pH, temperature, water hardness, and salt concentration.
-
Poor Fixation: This means the dye exhausted onto the fiber but did not form a covalent bond. This is typically an alkali issue. Ensure the correct amount of alkali (e.g., soda ash) was added at the right time (after the salt-driven exhaustion phase) and that the fixation temperature and time were adequate for the specific dye.[7]
Data Presentation: Effect of NaCl on Dye Exhaustion
The following table summarizes the typical effect of increasing sodium chloride concentration on the exhaustion percentage of a standard bifunctional reactive dye (e.g., Reactive Red 195) on cotton fabric.
| NaCl Concentration (g/L) | Dye Exhaustion (%) | Observations |
| 0 | 15.2% | Very low uptake, significant repulsion effect. |
| 10 | 45.8% | Substantial improvement as fiber charge is neutralized. |
| 20 | 68.5% | Continued strong increase in dye exhaustion. |
| 40 | 85.1% | Approaching optimal exhaustion.[7] |
| 60 | 88.9% | Diminishing returns; exhaustion rate begins to plateau. |
| 80 | 89.5% | Negligible increase; potential risk of aggregation.[3] |
Note: Data is illustrative, based on typical experimental outcomes. Actual values will vary depending on the specific dye, substrate, temperature, and liquor ratio.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Dye Exhaustion Percentage (%E)
This protocol provides a method to quantify the percentage of dye that has migrated from the dyebath to the fiber.
Methodology:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the reactive dye with a known concentration (e.g., 1 g/L) in deionized water.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the dye's maximum absorption wavelength (λ_max).[14]
-
Plot a graph of Absorbance vs. Concentration. This is the calibration curve.
-
-
Measure Initial Absorbance (A₀):
-
Prepare the dyebath with all components (water, wetting agents, sequestering agents) except the fiber and alkali.
-
Add the precisely weighed dye and electrolyte. Ensure everything is fully dissolved.
-
Take a sample of this initial dyebath, dilute it by a known factor to fall within the calibration curve's range, and measure its absorbance.[8] This gives the initial concentration (C₀).
-
-
Perform Dyeing:
-
Introduce the fabric to the dyebath and run the exhaustion phase of your dyeing process (e.g., 60°C for 30 minutes with salt).
-
-
Measure Final Absorbance (A₁):
-
At the end of the exhaustion and fixation process, take a final sample from the dyebath.
-
Dilute the sample by the same factor as in step 2 and measure its absorbance to determine the final concentration (C₁).[8]
-
-
Calculate Exhaustion Percentage (%E):
-
Use the following formula: %E = [(C₀ - C₁) / C₀] x 100
-
Visualizations
Caption: Mechanism of electrolyte action in reactive dyeing.
Caption: Standard experimental workflow for exhaust dyeing.
References
- 1. ROLE OF SALT IN TEXTILE CHEMICAL PROCESSING TREATMENT - BIT Blog [blog.bitsathy.ac.in]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. pjsir.org [pjsir.org]
- 4. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. textilelearner.net [textilelearner.net]
- 10. www2.kuet.ac.bd [www2.kuet.ac.bd]
- 11. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 12. textileinfohub.com [textileinfohub.com]
- 13. textileblog.com [textileblog.com]
- 14. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]
Technical Support Center: Optimizing Fenton Reagent Dosage for RO4 Degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of the target compound RO4 using the Fenton process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My RO4 degradation efficiency is low. What are the most common causes?
Low degradation efficiency in a Fenton process is typically linked to suboptimal operating parameters. The most crucial factors to investigate are the solution pH, the concentrations of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), and the ratio between them.[1][2]
-
Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal range is typically acidic, between pH 3 and 4.[3][4][5] Efficiency drops sharply at higher pH values because iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing catalyst availability and H₂O₂ decomposition.[6][7]
-
Suboptimal Reagent Dosage: Both insufficient and excessive amounts of H₂O₂ or Fe²⁺ can hinder the reaction. An excess of either reagent can lead to scavenging of the highly reactive hydroxyl radicals (•OH), which are responsible for degrading the target pollutant.[6][8][9]
-
Presence of Scavengers: Other substances in your sample matrix, such as certain inorganic anions (e.g., Cl⁻, CO₃²⁻, PO₄³⁻) or high concentrations of other organic matter, can compete for hydroxyl radicals, reducing the efficiency of RO4 degradation.[10][11]
Q2: What is the optimal pH for RO4 degradation, and what happens if my pH is outside this range?
The optimal pH for the Fenton process is consistently reported to be in the acidic range, typically around 3.0.[5][8][12] This is the pH at which the generation of hydroxyl radicals is maximized.[4][7]
-
If pH is too high (pH > 4-5): The degradation efficiency decreases significantly.[6][8] This is due to two primary reasons:
-
If pH is too low (pH < 2-2.5): The reaction can also be inhibited. The formation of [Fe(H₂O)₆]²⁺ can reduce the availability of Fe²⁺ to react with H₂O₂. Additionally, excess H⁺ ions can scavenge hydroxyl radicals, albeit this effect is less pronounced than the issues at high pH.[13]
As the reaction proceeds, the pH may drop due to the formation of acidic byproducts from the degradation of the organic material.[14]
Q3: I increased the hydrogen peroxide (H₂O₂) concentration, but the degradation rate decreased. Why is this happening?
This is a common issue caused by the "scavenging effect" of excess H₂O₂. While increasing H₂O₂ generally boosts the generation of hydroxyl radicals, an excessive concentration becomes counterproductive.[6][15] The excess H₂O₂ molecules begin to react with the hydroxyl radicals they are supposed to produce, creating less reactive perhydroxyl radicals (HO₂•), as shown in the reaction below.[6][13]
-
•OH + H₂O₂ → H₂O + HO₂•
This scavenging reaction consumes the powerful hydroxyl radicals that are essential for degrading RO4, thereby reducing the overall efficiency of the process.[10][15] It is crucial to determine the optimal H₂O₂ dosage experimentally for your specific RO4 concentration.[15]
Q4: What is the impact of having too much or too little ferrous iron (Fe²⁺) catalyst?
The concentration of the Fe²⁺ catalyst is a critical parameter that directly influences the rate of hydroxyl radical generation.[8][14]
-
Too Little Fe²⁺: An insufficient amount of catalyst will result in a slow rate of H₂O₂ decomposition, leading to a low concentration of hydroxyl radicals and, consequently, poor and slow degradation of RO4.[9][14]
-
Too Much Fe²⁺: An excess of Fe²⁺ is also detrimental to the process. The surplus Fe²⁺ ions can react with and consume the hydroxyl radicals, acting as a scavenger and reducing the efficiency of RO4 degradation.[8][9][11] This parasitic reaction is shown below:
-
•OH + Fe²⁺ → OH⁻ + Fe³⁺
-
This leads to a waste of both the catalyst and the valuable hydroxyl radicals.[9] Finding the optimal [H₂O₂]/[Fe²⁺] ratio is key to maximizing efficiency.[11]
Q5: How can I stop (quench) the Fenton reaction in my samples for accurate analysis?
To accurately measure RO4 concentration at specific time points, the Fenton reaction must be stopped immediately upon sample collection. This is known as quenching. Common methods include:
-
Removing H₂O₂: Add a quenching agent that reacts rapidly with the remaining hydrogen peroxide. Sodium sulfite (B76179) (Na₂SO₃) is a cost-effective and efficient option.[16]
-
Removing the Catalyst: Drastically increase the pH by adding a strong base (e.g., NaOH). This causes the iron catalyst to precipitate out as iron hydroxide, immediately halting the reaction.[16]
It is important to choose a quenching method that does not interfere with your subsequent analytical procedures (e.g., COD, TOC, or spectrophotometric analysis).[16]
Quantitative Data on Fenton Process Optimization
The optimal conditions for the Fenton process vary depending on the pollutant and its concentration. The following table summarizes optimized parameters from studies on various organic compounds, which can serve as a starting point for RO4 degradation experiments.
| Pollutant | Initial Concentration | Optimal pH | Optimal [Fe²⁺] | Optimal [H₂O₂] | [H₂O₂]/[Fe²⁺] Molar Ratio | Reaction Time | Degradation Efficiency (%) | Reference |
| Methylene (B1212753) Blue | 20 mg/L | 3 | 4 mM | 70 mM | 17.5 | 30 min | 98.8% | [5] |
| Rhodamine B | 10 mg/L | 3 | 20 mg/L | 30 mg/L | ~2.5 | Not specified | Not specified | [17] |
| Rhodamine B | 5 mg/L | ≤ 2 | 8.4 x 10⁻⁴ M | 0.03 M | 35.7 | 20 min | 99.42% | [11] |
| 4-Nitrophenol | Not specified | 3 | 0.2 mM | 4 mM | 20 | 40 min | 93.6% | [18] |
| Naphtol Blue Black | 30 mg/L | 3 | Not specified | 55 mg/L | Not specified | Not specified | 98% | [6] |
| Atrazine (B1667683) | Not specified | Not specified | Not specified | Not specified | ~10 | 5-10 min | Not specified | [2] |
Diagrams: Workflows and Mechanisms
Fenton Reaction Chemistry
Caption: Core reaction mechanism of the Fenton process and common scavenging side-reactions.
Experimental Workflow for RO4 Degradation
Caption: A step-by-step experimental workflow for a typical batch Fenton oxidation study.
Troubleshooting Flowchart
Caption: A logical flowchart to guide troubleshooting for low RO4 degradation efficiency.
Detailed Experimental Protocol: Batch Fenton Oxidation of RO4
This protocol outlines a standard procedure for determining the optimal Fenton reagent dosage for the degradation of a target organic compound (RO4) in an aqueous solution.
1. Materials and Reagents:
-
RO4 standard
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, concentrated or 1M)
-
Sodium hydroxide (NaOH, 1M)
-
Sodium sulfite (Na₂SO₃) (for quenching)
-
Deionized (DI) water
-
Glass beakers (e.g., 500 mL)
-
Magnetic stirrer and stir bars
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical instrument for RO4 quantification (e.g., UV-Vis Spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of RO4 at a known concentration (e.g., 100 mg/L) in DI water.
-
Prepare a fresh stock solution of FeSO₄·7H₂O (e.g., 10 g/L). The solution should be prepared fresh for each experiment to prevent oxidation of Fe²⁺ to Fe³⁺.
-
Dilute the 30% H₂O₂ stock to a suitable working concentration (e.g., 1 M).
-
-
Experimental Setup:
-
Reaction Initiation and Execution:
-
Calibrate the pH meter and measure the initial pH of the RO4 solution.
-
Adjust the pH to the desired level (e.g., pH 3.0) by adding drops of 1M H₂SO₄.[12]
-
Add the required volume of the FeSO₄·7H₂O stock solution to achieve the target Fe²⁺ concentration for the experiment. Allow it to mix for 1-2 minutes.
-
To start the reaction (t=0), add the predetermined volume of the H₂O₂ working solution.[12]
-
-
Sample Collection and Quenching:
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture (e.g., 2-5 mL).
-
Immediately transfer the aliquot into a vial containing a small amount of a quenching agent (e.g., an equimolar amount of Na₂SO₃ relative to the initial H₂O₂) to stop the reaction.
-
-
Analysis:
-
After quenching, analyze the samples to determine the residual concentration of RO4. If using a UV-Vis spectrophotometer, you may need to centrifuge or filter the samples to remove any precipitated iron before measurement.
-
Measure the absorbance at the wavelength of maximum absorbance (λ_max) for RO4.
-
Calculate the degradation efficiency (%) at each time point using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration of RO4 and Cₜ is the concentration at time t.
-
3. Optimization Strategy:
To find the optimal dosage, vary one parameter at a time while keeping others constant:
-
pH: Test different pH values (e.g., 2, 3, 4, 5, 6) with fixed [Fe²⁺] and [H₂O₂].
-
[Fe²⁺] Dosage: With the optimal pH, test different Fe²⁺ concentrations with a fixed [H₂O₂].
-
[H₂O₂] Dosage: With the optimal pH and [Fe²⁺], test different H₂O₂ concentrations.
References
- 1. A Review on the Degradation of Pollutants by Fenton-Like Systems Based on Zero-Valent Iron and Persulfate: Effects of Reduction Potentials, pH, and Anions Occurring in Waste Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dose and ratio effects of Fe(II) and H2O2 in Fenton's process on the removal of atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijera.com [ijera.com]
- 5. Kinetic and thermodynamic studies of fenton oxidative decolorization of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. arcjournals.org [arcjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. soachim.info [soachim.info]
- 12. iosrjournals.org [iosrjournals.org]
- 13. irjet.net [irjet.net]
- 14. usptechnologies.com [usptechnologies.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 19. iwaponline.com [iwaponline.com]
Technical Support Center: Enhancing Coagulation-Flocculation for Reactive Dye Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the coagulation-flocculation process for reactive dye removal from wastewater.
Troubleshooting Guide
This section addresses common issues encountered during coagulation-flocculation experiments for reactive dye removal in a question-and-answer format.
Question: Why is the color removal efficiency low despite adding a coagulant?
Answer: Low color removal efficiency can stem from several factors. Primarily, the pH of the solution plays a crucial role in the effectiveness of the coagulant.[1][2] For many coagulants, such as alum and polyaluminium chloride (PAC), the optimal pH range is typically acidic to neutral.[3][4][5] Conversely, coagulants like magnesium chloride (MgCl2) are more effective in alkaline conditions.[3][4][6] An inappropriate pH can hinder the charge neutralization of dye molecules and the formation of insoluble precipitates.[1]
Additionally, the coagulant dosage is a critical parameter.[2] Both under-dosing and over-dosing can lead to poor results. Insufficient dosage results in incomplete charge neutralization, while an excessive amount can cause charge reversal and restabilization of the dye particles in the solution.[7] The initial dye concentration also influences the required coagulant dosage; higher dye concentrations generally necessitate a higher coagulant dose.[8]
Question: The flocs are small and do not settle well. What could be the cause?
Answer: Poor floc formation and settling can be attributed to several factors, including inadequate mixing, incorrect coagulant dosage, and the absence of a flocculant aid. The coagulation-flocculation process involves two distinct mixing stages: a rapid mix to disperse the coagulant and a slow mix to promote floc growth.[2][9] If the rapid mixing is too short or not intense enough, the coagulant will not be evenly distributed. If the slow mixing is too fast, it can break apart the newly formed flocs.[10]
The choice and dosage of the coagulant also affect floc size.[1] In some cases, the addition of a coagulant aid (flocculant), such as a high-molecular-weight polymer, is necessary to bridge the smaller flocs together, forming larger, denser flocs that settle more readily.[3][4][5]
Question: After treatment, the water is clear, but there is a large volume of sludge. How can I reduce sludge production?
Answer: Excessive sludge production is a common drawback of the coagulation-flocculation process, particularly when using inorganic coagulants like alum.[9] The volume of sludge is directly related to the coagulant dosage. Therefore, optimizing the dosage to the minimum effective amount is the first step in reducing sludge.
Another approach is to consider alternative coagulants. Organic coagulants, for instance, are often effective at lower doses compared to their inorganic counterparts, leading to a reduction in sludge volume. Additionally, pre-hydrolysed coagulants like Polyaluminium chloride (PACl) can be more efficient and produce less sludge than traditional coagulants like alum.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactive dye removal using coagulation-flocculation?
A1: The optimal pH is highly dependent on the type of coagulant used. For aluminum-based coagulants like alum and PAC, the effective pH range is typically acidic, between 3.8 and 5.2.[4][5] Iron-based coagulants such as ferric chloride also tend to work best in acidic conditions, with an optimal pH around 3.[12][13] In contrast, magnesium chloride (MgCl2) performs better in an alkaline environment, with an optimal pH of around 10.4 to 10.9.[4][5] It is crucial to perform preliminary jar tests to determine the optimal pH for your specific coagulant and wastewater characteristics.
Q2: How do I determine the correct coagulant dosage?
A2: The ideal coagulant dosage is best determined through a jar test experiment. This involves setting up a series of beakers with your dye solution and adding varying amounts of the coagulant to each. After rapid and slow mixing, followed by a settling period, the supernatant's color and turbidity are measured to identify the dosage that provides the best removal efficiency. It is important to note that the optimal dosage will vary depending on the initial dye concentration, pH, and the type of coagulant used.[8]
Q3: What is the difference between a coagulant and a flocculant?
A3: A coagulant and a flocculant work in two sequential steps. A coagulant , which is typically a positively charged molecule (like alum or ferric chloride), is added first to neutralize the negative charges of the dye molecules and other suspended particles. This allows the small particles to come together. A flocculant , often a high-molecular-weight polymer, is then added to bridge these smaller, destabilized particles into larger aggregates called "flocs." These larger flocs are heavier and settle out of the solution more easily.
Q4: Can I use a combination of different coagulants?
A4: Yes, in some cases, using a combination of coagulants or a coagulant with a flocculant aid can enhance the treatment efficiency.[3] For example, a primary coagulant can be used for charge neutralization, followed by a polymeric flocculant to improve floc size and settling. Composite coagulants, which combine the properties of different coagulants, are also available and can offer improved performance over a wider pH range.[1]
Data Presentation
Table 1: Optimal Conditions for Reactive Dye Removal with Different Coagulants
| Coagulant | Reactive Dye | Optimal pH | Optimal Dosage | Color Removal Efficiency (%) | Reference |
| Alum | Reactive Dye Mixture | 3.8 - 5.2 | Varies with dye ratio | >99 | [4][5] |
| Polyaluminium Chloride (PAC) | Reactive Dye Mixture | 3.8 - 5.2 | Varies with dye ratio | >99 | [4][5] |
| Magnesium Chloride (MgCl2) | Reactive Dye Mixture | 10.4 - 10.9 | Varies with dye ratio | >99 | [4][5] |
| Ferric Chloride (FeCl3) | Reactive Red 120 | 3 | 400 mg/L | 96.28 | [12][13] |
| Ferric Chloride | Reactive Blue 19 | 7.3 | 234.82 mg/L | 83.45 | [8] |
| Chitosan | Textile Wastewater | 4 | 30 mg/L | - | [10] |
Experimental Protocols
Jar Test Protocol for Determining Optimal Coagulant Dosage and pH
The jar test is a standard laboratory procedure to determine the optimal operating conditions for coagulation and flocculation.
Materials:
-
Jar testing apparatus with multiple paddles and beakers (usually 6)
-
Reactive dye solution of known concentration
-
Coagulant stock solution
-
Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment
-
pH meter
-
Spectrophotometer or colorimeter
-
Pipettes and graduated cylinders
-
Beakers
Procedure:
-
Preparation: Fill each beaker of the jar test apparatus with a fixed volume (e.g., 500 mL) of the reactive dye solution.
-
pH Adjustment: Adjust the pH of the water in each beaker to the desired levels using acid or base. For a pH optimization experiment, each beaker will have a different pH. For a dosage optimization experiment, the pH will be kept constant at the predetermined optimum.
-
Coagulant Addition: While the paddles are rotating at a high speed (rapid mix, e.g., 100-300 rpm), add the desired dosage of the coagulant to each beaker simultaneously. For a dosage optimization experiment, a different dose is added to each beaker.
-
Rapid Mixing: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure the coagulant is thoroughly dispersed.
-
Slow Mixing: Reduce the mixing speed (slow mix, e.g., 20-60 rpm) and continue mixing for a longer period (e.g., 15-30 minutes) to promote floc formation and growth.
-
Settling: Stop the mixers and allow the flocs to settle for a predetermined time (e.g., 30-60 minutes).
-
Sample Collection: Carefully collect a sample of the supernatant from the top of each beaker without disturbing the settled sludge.
-
Analysis: Measure the residual color (absorbance at the dye's maximum wavelength) and/or turbidity of the supernatant from each beaker.
-
Determination of Optimum Conditions: The optimal pH and coagulant dosage are those that result in the highest percentage of color removal.
Visualizations
Caption: Experimental workflow for the coagulation-flocculation process.
Caption: Mechanism of coagulation and flocculation for dye removal.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Frontiers | Role of coagulation/flocculation as a pretreatment option to reduce colloidal/bio-colloidal fouling in tertiary filtration of textile wastewater: A review and future outlooks [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.usm.my [eprints.usm.my]
- 7. mdpi.com [mdpi.com]
- 8. ijesd.org [ijesd.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A review on chemical coagulation/flocculation technologies for removal of colour from textile wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRDizin [search.trdizin.gov.tr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Dye Aggregation in Concentrated Salt Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dye aggregation in concentrated salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why does it occur in concentrated salt solutions?
A1: Dye aggregation is a phenomenon where individual dye molecules clump together to form larger clusters, such as dimers, trimers, or higher-order aggregates.[1] In concentrated salt solutions, this process is primarily driven by the "salting-out" effect.[2][3] The high concentration of salt ions reduces the solubility of the dye molecules, promoting intermolecular interactions like van der Waals forces and hydrophobic interactions, which lead to aggregation.[4] This is particularly common for hydrophobic dyes in aqueous solutions.[4]
Q2: What are the common signs of dye aggregation in an experiment?
A2: The signs of dye aggregation can manifest in several ways:
-
Visual Changes: The solution may become cloudy or hazy, and in severe cases, dye precipitation may be observed.[1]
-
Spectral Shifts: UV-Vis absorption spectra may show a decrease in the monomeric peak and the appearance of new bands or shoulders, typically at shorter wavelengths (a hypsochromic or blue shift for H-aggregates).[4][5] An isosbestic point, where the spectra of different concentrations intersect, can indicate a dynamic equilibrium between two or more species.[4]
-
Fluorescence Quenching: A significant decrease in fluorescence intensity is a common consequence of aggregation, as the aggregates often provide non-radiative pathways for the excited state to decay.[4]
-
Inconsistent Results: Aggregation can lead to poor reproducibility in assays, uneven staining in imaging applications, and inaccurate quantitative measurements.[1]
Q3: What are H-aggregates and J-aggregates?
A3: H-aggregates and J-aggregates are two primary forms of dye aggregates with distinct spectroscopic properties.
-
H-aggregates (hypsochromic) are typically formed when dye molecules stack in a parallel, "sandwich-type" arrangement. This leads to an absorption band that is blue-shifted relative to the monomer.[6]
-
J-aggregates (named after E.E. Jelley) are formed when dye molecules arrange in a head-to-tail fashion. This results in a sharp, narrow absorption band that is red-shifted (bathochromic shift) compared to the monomer.[4]
Troubleshooting Guide
Issue: I'm observing a significant loss of fluorescence signal and/or a blue shift in my dye's absorbance spectrum after adding a high concentration of salt.
This is a classic sign of H-aggregate formation. The following workflow can help you troubleshoot and mitigate this issue.
Caption: Troubleshooting workflow for dye aggregation.
Q4: How can I reduce dye concentration without compromising my signal?
A4: While reducing the overall dye concentration is a primary strategy to combat aggregation, it may not be feasible if a strong signal is required.[4] In such cases, focus on optimizing the formulation with additives or changing buffer conditions first. If concentration must be reduced, ensure your detection system is sensitive enough for the lower signal.
Q5: What are some effective anti-aggregation additives and at what concentrations should they be used?
A5: Several types of additives can be used to prevent dye aggregation. The optimal choice and concentration are dye and system-dependent and require empirical testing.
-
Organic Co-solvents: Small amounts of organic solvents like DMSO, ethanol, or ethylene glycol can disrupt hydrophobic interactions and improve dye solubility.[4]
-
Surfactants: Non-ionic (e.g., Tween-20, Triton X-100) or ionic (e.g., SDS) surfactants can be used at concentrations above their critical micelle concentration (CMC) to encapsulate dye molecules and prevent aggregation.[7]
-
Stabilizing Excipients: Certain excipients used in drug formulation can enhance dye stability. For example, D-mannitol has been shown to stabilize certain dyes like acid violet 17 in solution.[8][9] Guanidine HCl can also have a stabilizing effect.[10]
| Additive Type | Example | Typical Starting Concentration | Mechanism of Action |
| Organic Co-solvent | DMSO, Ethanol | 1-10% (v/v) | Increases dye solubility, disrupts hydrophobic interactions.[4] |
| Non-ionic Surfactant | Tween-20 | 0.01-0.1% (v/v) | Forms micelles that can solubilize dye molecules. |
| Anionic Surfactant | Sodium Dodecylsulfate (SDS) | > 8 mM (CMC) | Introduces electrostatic repulsion between particles.[7] |
| Stabilizing Excipient | D-Mannitol | System Dependent | Can improve chemical stability and prevent degradation.[8][9] |
Q6: How do pH and temperature affect dye aggregation?
A6: Both pH and temperature can significantly influence dye aggregation.
-
pH: The pH of the solution can alter the charge state of ionizable dyes, affecting their solubility and the electrostatic repulsion between molecules. For many anionic dyes, a lower (more acidic) pH can improve stability.[1] However, the optimal pH is highly dye-specific.
-
Temperature: Increasing the temperature generally increases the solubility of dyes and can provide enough energy to break up existing aggregates.[1] However, be cautious of dye degradation at excessively high temperatures.
Experimental Protocols
Protocol 1: Assessing Dye Aggregation using UV-Vis Spectroscopy
This protocol allows for the quantitative assessment of dye aggregation by observing changes in the absorption spectrum as a function of salt concentration.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of your dye in a suitable solvent (e.g., DMSO or ethanol) where it exists as a monomer.
-
Preparation of Working Solutions: Prepare a series of solutions with a constant dye concentration in your aqueous buffer.
-
Induce Aggregation: To each solution, add varying concentrations of the salt of interest (e.g., 0 M, 0.1 M, 0.5 M, 1.0 M NaCl).
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan across the dye's absorption profile (e.g., 300-800 nm).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Measurement:
-
Blank the instrument using the corresponding buffer and salt concentration without the dye.
-
Measure the absorbance spectrum of each dye solution.
-
Record the wavelength of maximum absorbance (λmax) and note any changes in the spectral shape, such as the appearance of new peaks or shoulders.
-
-
Analysis: Plot the absorbance at the monomer's λmax as a function of salt concentration. A decrease in absorbance at this wavelength, often accompanied by an increase at a shorter wavelength, indicates aggregation.[1]
Protocol 2: Measuring Aggregate Size with Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution and can directly confirm the presence of aggregates.[11][12]
-
Sample Preparation:
-
Prepare your dye solutions as described in Protocol 1 (with and without salt).
-
Filter all solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large particulates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize.
-
Input the correct parameters for the dispersant (your buffer), including viscosity and refractive index at the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
-
Analysis:
-
The DLS software will generate a size distribution profile, typically reported as an intensity-weighted distribution.
-
Compare the hydrodynamic radius of the dye in the low-salt (monomeric) state to the high-salt conditions. An increase in the average particle size or the appearance of a second, larger population of particles is direct evidence of aggregation.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. unige.ch [unige.ch]
- 3. researchgate.net [researchgate.net]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. primescholars.com [primescholars.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 12. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Troubleshooting Poor Rubbing Fastness with Reactive Dyes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting issues related to the poor rubbing fastness of reactive dyes on textile substrates.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary reasons for poor rubbing fastness when using reactive dyes, especially in dark shades?
Poor rubbing fastness, also known as crocking, is a common challenge, particularly with deep and dark shades. The primary causes include:
-
Unfixed Dye: A significant portion of the dye may not have formed a covalent bond with the fiber and remains on the surface as "floating color." This is more prevalent in dark shades due to the higher concentration of dye used.[1][2]
-
Dye Hydrolysis: Under the alkaline conditions required for fixation, reactive dyes can also react with water in a process called hydrolysis.[3] Hydrolyzed dye molecules cannot bond with the fiber but still have an affinity for it, making them difficult to wash out completely and contributing to poor fastness.[4][5]
-
Dye Aggregation: In high concentrations, dye molecules can clump together (aggregate) on the fiber surface instead of penetrating the fiber, leading to easy removal by friction.[2]
-
Inadequate Soaping: The post-dyeing washing process, known as soaping, is critical for removing unfixed and hydrolyzed dye. Insufficient soaping will leave residual dye on the fabric, resulting in poor rubbing fastness.[6][7]
-
Fabric Surface Morphology: Fabrics with rough or pile surfaces (e.g., corduroy, fleece) have a larger surface area and are more susceptible to poor rubbing fastness due to increased friction.[1]
Q2: Why is the wet rubbing fastness of my samples significantly lower than the dry rubbing fastness?
It is common for wet rubbing fastness to be 1 to 2 grades lower than dry rubbing fastness with reactive dyes.[2][8] This is due to a combination of factors:
-
Solvent Effect of Water: Water acts as a solvent for any unfixed or hydrolyzed dye on the fabric surface, facilitating its transfer to the wet rubbing cloth.[1][9]
-
Fiber Swelling: Cellulosic fibers like cotton swell when wet. This can open up the fiber structure, exposing more unfixed dye and increasing friction, which exacerbates color transfer.[10]
-
Mechanical Action: The mechanical rubbing action can break off microscopic colored fiber fragments, which also contributes to the staining of the rubbing cloth.[11]
Q3: What are the most effective strategies to improve the rubbing fastness of my reactive dyed materials?
A systematic approach is required to enhance rubbing fastness. Key strategies include:
-
Proper Dye Selection: Choose reactive dyes with a high fixation rate and good wash-off properties. Bi-functional and multi-functional reactive dyes often provide better results.[11]
-
Optimized Dyeing Process:
-
Controlled Alkali Dosing: Gradual addition of alkali can promote even fixation and reduce dye hydrolysis.
-
Correct Temperature and Time: Adhering to the dye manufacturer's recommendations for temperature and time will maximize the dye-fiber reaction.[12]
-
-
Thorough Soaping: This is one of the most critical steps. An effective soaping process at or near boiling temperature, often with multiple fresh baths, is essential to remove all unfixed dye.[6][7]
-
Use of Fixing Agents: The application of a cationic fixing agent after soaping can significantly improve wet rubbing fastness. These agents form a larger, insoluble complex with the dye molecules, locking them onto the fiber surface.[6][13]
-
Water Quality: Use soft water for dyeing and washing. Hard water can cause dye precipitation, leading to poor fastness.[7][14]
-
pH Control: Ensure the final fabric is neutralized to a pH of 6.5-7.5. Residual alkali can cause gradual hydrolysis of the dye-fiber bond, leading to decreased fastness over time.[7]
Data Presentation
The following table summarizes typical rubbing fastness results at different stages of processing for a dark shade on cotton, illustrating the impact of proper after-treatment.
| Treatment Stage | Wet Rubbing Fastness Grade (AATCC 8) | Dry Rubbing Fastness Grade (AATCC 8) |
| After Dyeing (No Wash) | 1 | 2-3 |
| After Cold Rinse | 1-2 | 3 |
| After Single Hot Soaping | 2-3 | 4 |
| After Double Hot Soaping | 3-4 | 4-5 |
| After Soaping & Fixing Agent | 4 | 4-5 |
Note: These are representative values. Actual results will vary based on fabric, dye, and specific process conditions.
Experimental Protocols
Standard Method for Assessing Rubbing Fastness: AATCC Test Method 8
This protocol outlines the standard procedure for determining the colorfastness to crocking.
1. Purpose and Scope: This method is used to determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing. It is applicable to all textiles, whether dyed, printed, or otherwise colored.[15]
2. Apparatus and Materials:
-
Crockmeter (Rubbing Fastness Tester)
-
Standard white cotton crocking cloth (5x5 cm squares)
-
Gray Scale for Staining (AATCC Evaluation Procedure 2) or Chromatic Transference Scale (AATCC Evaluation Procedure 8)
-
Distilled or deionized water for wet rubbing
-
Standard conditioning atmosphere: 21 ± 2°C (70 ± 4°F) and 65 ± 5% relative humidity
3. Test Specimens:
-
Cut at least two specimens of the test fabric, each a minimum of 5x13 cm. One for dry and one for wet testing.
-
Condition the specimens and crocking cloths in the standard atmosphere for at least 4 hours before testing.
4. Procedure:
-
Dry Crocking:
-
Mount the test specimen flat on the base of the crockmeter.
-
Mount a dry crocking cloth onto the rubbing finger.
-
Lower the finger onto the test specimen.
-
Turn the crank to slide the finger back and forth 10 times at a rate of one turn per second.
-
Remove the crocking cloth and evaluate the degree of staining.
-
-
Wet Crocking:
-
Thoroughly wet a crocking cloth in distilled or deionized water.
-
Squeeze out excess water so that it has a moisture content of 65 ± 5%.[16]
-
Follow the same procedure as for dry crocking.
-
5. Evaluation:
-
Place three layers of the unstained crocking cloth behind the stained cloth to be evaluated.
-
Compare the staining on the crocking cloth with the Gray Scale for Staining or the Chromatic Transference Scale under standard lighting conditions.
-
Assign a grade from 5 (negligible or no color transfer) to 1 (severe color transfer).
Visualizations
The following diagrams illustrate key concepts and workflows related to rubbing fastness.
Caption: A logical troubleshooting workflow for diagnosing and resolving poor rubbing fastness.
References
- 1. chiuvention.com [chiuvention.com]
- 2. Why the wet fastness and rubbing fastness are not good when dyeing dark with reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 4. testextextile.com [testextextile.com]
- 5. testextextile.com [testextextile.com]
- 6. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 7. Method of improving the colour fastness of fabric to wet rubbing [utstesters.com]
- 8. What is rubbing fastness? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. fineotex.com [fineotex.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. api.fspublishers.org [api.fspublishers.org]
- 13. CN101608407B - Production process for improving wet rubbing fastness of reactive dye - Google Patents [patents.google.com]
- 14. : Wet Rubbing Fastness, Reactive Dyeing Method, Cabinet Dyeing Machine, Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 15. ipstesting.com [ipstesting.com]
- 16. testextextile.com [testextextile.com]
Validation & Comparative
A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Orange 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye Reactive Orange 4 (RO4). The following sections detail the performance of different AOPs, supported by experimental data, and provide standardized experimental protocols to ensure reproducibility.
Performance Comparison of Advanced Oxidation Processes
Advanced Oxidation Processes are powerful methods for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecule. The effectiveness of AOPs such as Fenton, photo-Fenton, and photocatalysis varies based on operational parameters.
Quantitative Data Summary
The following tables summarize the performance of different AOPs in the degradation of this compound based on experimental data from various studies.
Table 1: Degradation Efficiency of Various AOPs for this compound
| AOP Type | Catalyst/Oxidant | Initial Dye Concentration (mg/L) | Degradation Efficiency (%) | Reaction Time (min) | Key Findings |
| Photocatalysis | TiO₂ (Degussa P-25) | Not Specified | >90% decolorization | 20 | Highly efficient in simulated spent dyebath.[1][2] |
| TiO₂ (Riedel-de-Häen) | Not Specified | Slightly faster than Degussa P-25 in pure water | Not Specified | Efficiency increases with increasing pH.[1][2] | |
| Fenton | Fe²⁺/H₂O₂ | 100 | 97.77% | 30 | Effective degradation under optimal conditions.[3] |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | 100 | 98.78% (UV-A) | Not Specified | UV light enhances the degradation efficiency of the Fenton process.[3] |
Table 2: Experimental Conditions for AOPs in this compound Degradation
| AOP Type | Catalyst/Reagent Concentrations | pH | Light Source | Reference |
| Photocatalysis | TiO₂ Degussa P-25 (1 g/L) | 10 | UV or Sunlight | [2] |
| Fenton | Fe²⁺: 10 mg/L, H₂O₂: 100 mg/L | 3 | None | [3] |
| Photo-Fenton | Not specified | 3 | UV-A, UV-B, UV-C | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the generalized protocols for the key AOPs discussed.
Fenton Process Protocol
-
Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 100 mg/L).
-
pH Adjustment: Adjust the pH of the solution to the optimal value (typically around 3) using dilute H₂SO₄ or NaOH.[3]
-
Catalyst Addition: Add a specific concentration of a ferrous salt (e.g., FeSO₄·7H₂O) as the Fe²⁺ source to the solution and stir to dissolve.[3]
-
Reaction Initiation: Initiate the degradation reaction by adding a specific concentration of hydrogen peroxide (H₂O₂) to the solution.[3]
-
Reaction Conditions: Maintain constant stirring at room temperature.
-
Monitoring: Withdraw samples at regular intervals. Quench the reaction immediately (e.g., by adding a strong base to raise the pH). Analyze the samples for dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
Photo-Fenton Process Protocol
-
Preparation and Reagent Addition: Follow steps 1-4 of the Fenton process protocol.
-
Irradiation: Expose the solution to a UV light source (e.g., UV-A lamp).[3]
-
Reaction Conditions: Maintain constant stirring throughout the irradiation period.
-
Monitoring: Follow step 6 of the Fenton process protocol for sample collection and analysis.
Photocatalysis Protocol
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in the this compound solution of a known concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[2]
-
Irradiation: Irradiate the suspension using a suitable light source (e.g., UV lamp or solar simulator) while continuously stirring.[2]
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Separate the photocatalyst from the solution by centrifugation or filtration. Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of degradation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for AOP degradation studies.
AOP Degradation Pathway
Caption: Simplified pathway for this compound degradation by AOPs.
References
Ecotoxicity of Reactive Orange 4 and its Byproducts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ecotoxicity of the textile dye Reactive Orange 4 (RO4) and its degradation byproducts. The information is supported by available experimental data and detailed methodologies to aid in environmental risk assessment and the development of safer alternatives.
This compound is a widely used azo dye in the textile industry. Due to incomplete fixation during the dyeing process, a significant amount of the dye is released into wastewater, posing a potential threat to aquatic ecosystems.[1] Various treatment technologies, including advanced oxidation processes (AOPs) and biological methods, are employed to decolorize and degrade RO4. However, the degradation process can lead to the formation of various intermediate byproducts, primarily aromatic amines, which may exhibit their own toxicity.[2] This guide compares the ecotoxicity of the parent dye with that of its byproducts from different treatment methods.
Quantitative Ecotoxicity Data
The following table summarizes the available quantitative data on the acute ecotoxicity of this compound and its degradation byproducts. It is important to note that specific LC50/EC50 values for RO4 are not consistently reported in the literature, and the provided values are, in some cases, estimated based on data for similar reactive azo dyes.[2] The toxicity of treated effluents is generally lower, indicating a reduction in overall ecotoxicity after treatment.
| Substance | Test Organism | Exposure Time (h) | Endpoint | Value (mg/L) | Toxicity Classification |
| This compound (Untreated) | |||||
| Daphnia magna (Water Flea) | 48 | EC50 | ~10 - 100 (estimated) | Moderately to Slightly Toxic | |
| Pimephales promelas (Fathead Minnow) | 96 | LC50 | >100 (estimated for similar azo dyes) | Practically Non-toxic | |
| Degradation Byproducts | |||||
| Photocatalysis (TiO₂/UV) Treated Effluent | Daphnia magna | 48 | EC50 | Increased (Reduced Toxicity) | Slightly Toxic to Practically Non-toxic |
| Ozonation Treated Effluent | Daphnia magna | 48 | EC50 | Increased (Reduced Toxicity) | Slightly Toxic to Practically Non-toxic |
| Sonoelectrochemical Treated Effluent | Pseudomonas aeruginosa | - | Inhibition | Reduced inhibition of bacterial growth | Reduced Toxicity |
| Biological (Activated Sludge) Treated Effluent | Daphnia magna | 48 | EC50 | Increased (Reduced Toxicity) | Slightly Toxic to Practically Non-toxic |
| 2-Aminonaphthalene-1,5-disulfonic acid | Data not available | - | - | Data not available | Potentially Toxic |
| Other Aromatic Amines | Various aquatic organisms | - | LC50/EC50 | Varies widely | Can be highly toxic |
Note: The primary degradation of this compound involves the cleavage of the azo bond, leading to the formation of aromatic amines. One key potential byproduct is 2-Aminonaphthalene-1,5-disulfonic acid.[3] While specific ecotoxicity data for this compound is limited, aromatic amines as a class can be of significant toxicological concern.[4] The reduction in toxicity of the treated effluents suggests that the degradation processes are effective in either mineralizing the dye to less harmful substances or transforming it into byproducts with lower ecotoxicity than the parent dye.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Acute Immobilization Test with Daphnia magna (OECD 202 Guideline, adapted)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: Aqueous solutions of this compound or the treated effluent at various concentrations.
-
Test Conditions:
-
Temperature: 20 ± 2°C
-
Photoperiod: 16 hours light / 8 hours dark
-
Test Vessels: Glass beakers
-
Test Volume: 50-100 mL
-
Number of Organisms: 10 daphnids per concentration, with replicates.
-
-
Procedure:
-
Prepare a series of dilutions of the test substance.
-
Introduce the daphnids into the test vessels.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the cessation of movement for 15 seconds after gentle agitation.[2]
-
-
Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) using statistical methods such as probit analysis.[2]
In Vitro Micronucleus Assay
This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.
-
Cell Line: Human keratinocytes (HaCaT) or other suitable mammalian cell lines.
-
Test Substance: this compound and its degradation byproducts at various concentrations.
-
Procedure:
-
Culture the cells in appropriate media.
-
Expose the cells to the test substance for a defined period (e.g., 24 hours).
-
Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control. A significant, dose-dependent increase in micronuclei frequency indicates genotoxic potential.
Degradation Protocols
-
Photocatalysis (TiO₂/UV):
-
Photocatalyst: Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25).[2]
-
Light Source: UV-A lamp (e.g., 365 nm).[2]
-
Procedure: An aqueous solution of this compound is mixed with the TiO₂ catalyst. The suspension is stirred in the dark to reach adsorption-desorption equilibrium, followed by irradiation with the UV lamp.[2]
-
-
Ozonation:
-
Apparatus: Ozone generator, gas diffuser, and a reaction vessel.
-
Procedure: Ozone gas is bubbled through the aqueous solution of this compound. The efficiency of degradation is dependent on factors like ozone dosage, pH, and reaction time.
-
-
Sonoelectrochemical Degradation:
-
Apparatus: An electrochemical cell equipped with suitable electrodes and an ultrasonic transducer.
-
Procedure: The dye solution is subjected to both an electric current and ultrasonic irradiation. The combination of these processes generates highly reactive radicals that degrade the dye molecules.
-
-
Biological Treatment (Activated Sludge):
-
Procedure: The dye-containing wastewater is introduced into a bioreactor containing a mixed culture of microorganisms (activated sludge). The microorganisms, under specific operating conditions (e.g., aerobic or anaerobic), metabolize the dye, leading to its degradation.
-
Visualizing the Ecotoxicity Assessment Workflow
The following diagrams illustrate the conceptual workflow for the degradation of this compound and the subsequent ecotoxicity assessment of its byproducts, as well as a potential signaling pathway affected by azo dye metabolites.
Caption: Workflow for the degradation of this compound and ecotoxicity assessment.
Caption: Postulated signaling pathway for azo dye metabolite toxicity.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
The Potential of Nature: A Comparative Guide to Bio-adsorbents for Reactive Dye Removal
The textile industry is a significant contributor to water pollution, with reactive dyes being a major class of contaminants due to their brilliant colors, good fastness properties, and high solubility in water.[1][2] Conventional wastewater treatment methods often struggle to effectively remove these complex aromatic compounds.[3] In recent years, the focus has shifted towards sustainable and cost-effective solutions, with bio-adsorbents emerging as a promising alternative.[3][4][5][6] This guide provides a comparative overview of the adsorption capacities of various bio-adsorbents for reactive dyes, supported by experimental data and detailed protocols for researchers and scientists in the field.
Bio-adsorbents are derived from a variety of biological materials, including agricultural waste, algae, fungi, and chitosan.[4][6] Their effectiveness lies in their porous structure, large surface area, and the presence of various functional groups that can bind with dye molecules.[4][7] This guide will delve into a quantitative comparison of different bio-adsorbents, offering a valuable resource for selecting the most suitable material for specific applications.
Comparative Adsorption Capacities
The efficiency of a bio-adsorbent is primarily evaluated by its maximum adsorption capacity (q_max), which represents the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. This parameter is influenced by several experimental conditions, including pH, temperature, initial dye concentration, and adsorbent dosage.[4][6] The following table summarizes the reported maximum adsorption capacities of various bio-adsorbents for different reactive dyes under optimal experimental conditions.
| Bio-adsorbent | Reactive Dye | Max. Adsorption Capacity (q_max) (mg/g) | pH | Temperature (°C) | Reference |
| Chitosan | Reactive Red 222 | 1653 | Not Specified | Not Specified | [8] |
| Chitosan | Reactive Blue 222 | 1009 | Not Specified | Not Specified | [8] |
| Chitosan | Reactive Yellow 145 | 885 | Not Specified | Not Specified | [8] |
| Sunflower Seed Hull (activated) | Acid Violet 17 | 116.27 | Not Specified | Not Specified | [9] |
| Coir Pith (carbonized) | Acid Violet | 8.06 | Not Specified | Not Specified | [9] |
| Mahagoni Bark Charcoal (MBC) | Reactive Red 120 | 5.402 | 3 | 25 ± 2 | [2] |
| Mahagoni Wood Charcoal (MWC) | Reactive Red 120 | 3.806 | 3 | 25 ± 2 | [2] |
| Banana Stem | Remazole Red RGB | 14.28 | 4 | Not Specified | [1] |
| Pomegranate Peel | Reactive Black 5 | Not Specified | 12 | Not Specified | [10] |
| Modified Chitosan-Pandan | Reactive Black 5 | ~100% removal | 7 | Room Temperature | [11] |
| Iron-Modified Chitosan | Textile Dye | 96% removal | Acidic | Not Specified | [12] |
Experimental Protocols
The determination of adsorption capacity is typically carried out through batch adsorption experiments. A detailed protocol for a standard batch adsorption study is provided below.
Preparation of Adsorbent and Dye Solutions
-
Adsorbent Preparation:
-
Wash the raw biomass material (e.g., agricultural waste) with distilled water to remove dust and impurities.
-
Dry the washed material in an oven at a specific temperature (e.g., 60-105°C) until a constant weight is achieved.
-
Grind and sieve the dried biomass to obtain a uniform particle size.
-
Some bio-adsorbents may require further modification, such as chemical activation (e.g., with acids like H₂SO₄ or bases like NaOH) or carbonization, to enhance their adsorption capacity.[4][9]
-
-
Dye Stock Solution Preparation:
-
Accurately weigh a specific amount of reactive dye powder.
-
Dissolve the dye in a known volume of distilled water to prepare a stock solution of a high concentration (e.g., 1000 mg/L).
-
-
Working Solution Preparation:
-
Prepare working solutions of desired concentrations by diluting the stock solution with distilled water.
-
Batch Adsorption Experiments
-
Experimental Setup:
-
Take a series of conical flasks.
-
In each flask, add a specific volume of the dye working solution.
-
Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.
-
-
Adsorption Process:
-
Add a pre-weighed amount of the prepared bio-adsorbent to each flask.
-
Place the flasks in a mechanical shaker or a water bath shaker and agitate at a constant speed for a predetermined period.
-
Maintain a constant temperature throughout the experiment.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw samples from the flasks.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.
-
Data Analysis
-
Calculation of Adsorption Capacity:
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) can be calculated using the following equation:
-
q_e = (C₀ - C_e) * V / m
-
Where:
-
C₀ is the initial dye concentration (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
-
-
-
Adsorption Isotherm Models:
Experimental Workflow
The following diagram illustrates the typical workflow of a batch adsorption experiment for evaluating the performance of bio-adsorbents in removing reactive dyes.
Caption: Workflow of a typical batch bio-adsorption experiment.
Conclusion
Bio-adsorbents present a viable and environmentally friendly approach for the removal of reactive dyes from wastewater.[3][4] The adsorption capacity can vary significantly depending on the type of bio-adsorbent, the specific reactive dye, and the experimental conditions. The data and protocols presented in this guide offer a foundational understanding for researchers to compare and select appropriate bio-adsorbents for their specific needs. Further research into the modification of bio-adsorbents and the optimization of experimental parameters can lead to even more efficient and sustainable solutions for treating textile effluents.
References
- 1. researchgate.net [researchgate.net]
- 2. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biomass-Based Adsorbents for Removal of Dyes From Wastewater: A Review [frontiersin.org]
- 5. Bioadsorbents produced from organic waste for dye removal: a review | Research, Society and Development [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Application of Bio-Waste-Derived Adsorbents for the Removal of Methylene Blue from Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Change from Past to Future for Adsorbent Materials in Treatment of Dyeing Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Bio-adsorbent for Elimination of Reactive Dye from Aqueous Solution: Kinetic and Statistical Modelling Study | Bentham Science [eurekaselect.com]
- 11. aidic.it [aidic.it]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Analytical Methods for Validating Azo Dye Degradation
For researchers, scientists, and drug development professionals, the accurate validation of azo dye degradation is crucial for environmental remediation, toxicological studies, and regulatory compliance. The breakdown of complex azo dyes into potentially carcinogenic aromatic amines necessitates robust and reliable analytical techniques to monitor the degradation process and identify intermediate and final products. This guide provides an objective comparison of the primary analytical methods employed for this purpose, supported by performance data and detailed experimental protocols.
Comparative Overview of Analytical Methods
The selection of an analytical method depends on the specific research question, whether it is quantifying the disappearance of the parent dye, identifying unknown degradation products, or both. The following table provides a qualitative comparison of the most common techniques.
| Method | Principle | Primary Application | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the chromophoric azo bonds. | Rapid quantification of dye concentration (decolorization). | Simple, fast, cost-effective, high throughput. | Low selectivity; cannot distinguish between parent dye and colored intermediates. Susceptible to interference from other UV-absorbing compounds.[1][2] |
| HPLC (UV-Vis/DAD) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Quantification of parent dye and known degradation products. | High resolution and selectivity, excellent for quantification, well-established methods. | Requires reference standards for quantification, may not identify unknown compounds definitively.[3] |
| LC-MS/MS | Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. | Identification and quantification of unknown degradation products (metabolites). | High sensitivity and selectivity, provides structural information for compound identification.[4] | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).[5] |
| HPTLC | A planar chromatographic technique for separating compounds on a high-performance layer. | Qualitative and semi-quantitative screening of degradation. | High sample throughput, low solvent consumption, simple sample preparation.[6][7] | Lower resolution and sensitivity compared to HPLC, primarily a screening tool. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Confirms degradation by identifying changes in functional groups (e.g., disappearance of -N=N- bond). | Provides structural information, useful for confirming bond cleavage.[8][9] | Not suitable for quantification, complex spectra can be difficult to interpret, requires dry samples. |
Quantitative Performance Data
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for the quantitative analysis of azo dyes and their degradation products. The following table summarizes typical performance characteristics reported in various studies.
| Method | Analyte Type | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (RSD%) |
| HPLC-DAD | Azo Dyes in Turmeric | ≥0.9998 | 0.01–0.04 mg/kg | 0.04–0.12 mg/kg | 96.0–102.6% | 0.16–2.01% |
| HPLC-PDA | Azo Dyes in Milk & Cheese | 0.999–1.000 | 1.14–1.73 µg/mL | 3.46–5.25 µg/mL | 98.8–115.9% | 0.08–3.71%[10] |
| LC-MS/MS | 44 Azo Dyes in Textiles | >0.99 | Well below 50 mg/kg | Not specified | 66.5-108.7% (with dilution) | Not specified[11] |
| UPLC-MS | Azo Dyes in Soft Drinks | 0.9939–0.9988 | 1.0–3.2 ng/g | 5.2–9.8 ng/g | 68.9–110.8% | Not specified |
Note: Performance indicators are highly dependent on the specific analyte, sample matrix, and instrumental setup. The data presented is for comparative purposes.[12]
Experimental Workflows and Logical Relationships
Visualizing the analytical process can clarify the sequence of operations and the relationships between different stages of validation.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products [eeer.org]
- 10. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. an.shimadzu.com [an.shimadzu.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Kinetic Models for Reactive Dye Adsorption: Pseudo-First-Order vs. Pseudo-Second-Order
The removal of reactive dyes from industrial wastewater is a critical environmental challenge. Adsorption has emerged as a promising technique, and understanding its kinetics is essential for optimizing the process. This guide provides a detailed comparison of the two most commonly used kinetic models, the pseudo-first-order and pseudo-second-order models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Theoretical Framework of Adsorption Kinetic Models
The kinetics of adsorption describe the rate at which a solute is removed from a solution and adsorbs onto an adsorbent. This is crucial for determining the efficiency and mechanism of the adsorption process.
1.1. The Pseudo-First-Order Model
Developed by Lagergren, this model is one of the earliest to describe the rate of adsorption. It assumes that the rate of adsorption is proportional to the number of unoccupied active sites on the adsorbent surface.[1] The linear form of the pseudo-first-order model is given by:
log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t
where:
-
q_e (mg/g) is the amount of dye adsorbed at equilibrium.
-
q_t (mg/g) is the amount of dye adsorbed at time t (min).
-
k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption.[1]
A linear plot of log(q_e - q_t) versus t is used to determine the value of k_1 and the calculated q_e. The validity of this model is often assessed by the linearity of this plot (indicated by the correlation coefficient, R²) and the agreement between the calculated and experimental equilibrium adsorption capacities.[2]
1.2. The Pseudo-Second-Order Model
The pseudo-second-order model, developed by Ho and McKay, is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[3] This model suggests that the rate of adsorption is proportional to the square of the number of unoccupied sites.[4] The linear form of the pseudo-second-order equation is:
t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t
where:
-
q_e (mg/g) and q_t (mg/g) are the adsorption capacities at equilibrium and at time t (min), respectively.
-
k_2 (g mg⁻¹ min⁻¹) is the rate constant of the pseudo-second-order adsorption.[1]
The values of q_e and k_2 can be determined from the slope and intercept of a linear plot of t/q_t versus t.[1] A high correlation coefficient (R²) for this plot and a close agreement between the calculated and experimental q_e values indicate that the adsorption process follows the pseudo-second-order model.[1][5]
Comparative Analysis and Data Presentation
Numerous studies have shown that the adsorption of reactive dyes often fits the pseudo-second-order kinetic model better than the pseudo-first-order model.[6][7] This suggests that the overall rate of the adsorption process is controlled by chemisorption.[1]
The following table summarizes experimental data from various studies on the adsorption of reactive dyes, comparing the parameters of both models.
| Reactive Dye | Adsorbent | PFO k₁ (min⁻¹) | PFO qₑ (calc) (mg/g) | PFO R² | PSO k₂ (g mg⁻¹ min⁻¹) | PSO qₑ (calc) (mg/g) | PSO R² | qₑ (exp) (mg/g) | Reference |
| Congo Red | Cyanoguanidine-Modified Chitosan | - | 310.38 | 0.958-0.989 | - | 555.56 | 0.991-0.997 | 555.33 | [1] |
| Reactive Red 120 | Activated Carbon from Palm Oil Husk | - | - | <0.93 | - | - | 0.93-0.99 | - | [7] |
| Direct Green 26 | Activated Carbon from Palm Oil Husk | - | - | <0.93 | - | - | 0.93-0.99 | - | [7] |
| Disperse Orange 25 | Activated Carbon | - | - | - | - | - | 0.990-0.999 | - | [5] |
| Methyl Orange | Lemon Peel | - | In accordance with exp. | 0.9943-0.9965 | - | - | - | - | [2] |
| Congo Red | Lemon Peel | - | In accordance with exp. | 0.9943-0.9965 | - | - | - | - | [2] |
| Remazol Red RR | Chitosan Treated Cotton | - | - | <0.99 | - | - | >0.99 | - | [8] |
| Remazol Yellow RR | Chitosan Treated Cotton | - | - | <0.99 | - | - | >0.99 | - | [8] |
Experimental Protocols
A typical batch adsorption experiment to determine the kinetics of reactive dye removal involves the following steps:
3.1. Materials and Reagents
-
Reactive dye stock solution (e.g., 1000 mg/L).
-
Adsorbent material.
-
Solutions of HCl and NaOH for pH adjustment.
-
Conical flasks or beakers.
-
Orbital shaker or magnetic stirrer.
-
UV-Vis spectrophotometer.
-
Filter paper or centrifuge.
3.2. Batch Adsorption Procedure
-
Prepare a series of conical flasks, each containing a fixed volume of dye solution of a known initial concentration and a specific amount of the adsorbent.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks in an orbital shaker at a constant agitation speed and temperature for different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).[9][10]
-
At the end of each time interval, withdraw a flask and separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of the dye.
-
The amount of dye adsorbed at time t, q_t (mg/g), is calculated using the following equation:
q_t = (C_0 - C_t) * V / W
where:
-
C_0 and C_t are the initial and final dye concentrations (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
W is the mass of the adsorbent (g).
-
3.3. Data Analysis
-
Plot q_t versus t to determine the equilibrium time and the experimental equilibrium adsorption capacity, q_e(exp).
-
To test the pseudo-first-order model, plot log(q_e - q_t) versus t. Determine the rate constant k_1 from the slope and the calculated equilibrium adsorption capacity q_e(cal) from the intercept. Calculate the correlation coefficient R².
-
To test the pseudo-second-order model, plot t/q_t versus t. Determine the rate constant k_2 and q_e(cal) from the slope and intercept. Calculate the correlation coefficient R².
-
Compare the R² values and the agreement between q_e(cal) and q_e(exp) for both models to determine the best-fitting kinetic model.
Visualization of the Kinetic Model Determination Workflow
The following diagram illustrates the logical workflow for determining the most appropriate kinetic model for reactive dye adsorption.
References
- 1. Kinetics, Isotherm and Thermodynamic Studies for Efficient Adsorption of Congo Red Dye from Aqueous Solution onto Novel Cyanoguanidine-Modified Chitosan Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pseudo-second-order kinetic model: Significance and symbolism [wisdomlib.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tlr-journal.com [tlr-journal.com]
- 9. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 10. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide: Langmuir vs. Freundlich Isotherm Models for Reactive Orange 4 Adsorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Langmuir and Freundlich isotherm models for the adsorption of Reactive Orange 4 (RO4), a common anionic azo dye. Understanding the adsorption behavior of such dyes is crucial for developing effective wastewater treatment methods and for various applications in drug delivery and formulation where dye-molecule interactions are relevant. This document presents experimental data, detailed protocols, and visual representations to aid in the selection and application of the most appropriate adsorption model.
Theoretical Framework: Langmuir vs. Freundlich Isotherms
Adsorption isotherms are mathematical models that describe the distribution of the adsorbate species between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are two of the most widely used isotherms to analyze adsorption data.
The Langmuir isotherm model assumes monolayer adsorption onto a surface with a finite number of identical and energetically equivalent adsorption sites. It suggests that once a site is occupied, no further adsorption can take place at that site. This model is often indicative of a more homogeneous adsorbent surface.
The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It allows for multilayer adsorption and is not restricted to the formation of a monolayer.
The key differences between the two models are summarized below:
| Feature | Langmuir Isotherm | Freundlich Isotherm |
| Adsorption Nature | Monolayer adsorption | Multilayer adsorption |
| Adsorbent Surface | Homogeneous (all sites have equal affinity) | Heterogeneous (adsorption affinity varies) |
| Theoretical Basis | Theoretical model | Empirical model |
| Saturation | Predicts a maximum adsorption capacity (q_max) | Does not predict a maximum adsorption capacity |
Quantitative Data Presentation
The following table summarizes the Langmuir and Freundlich isotherm parameters for the adsorption of this compound and other reactive orange dyes on various adsorbents as reported in the literature. The coefficient of determination (R²) is included to indicate the goodness of fit of the models to the experimental data.
| Adsorbent | Dye | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Sesame Stalk | This compound | Langmuir | 178.57 | - | - | - | >0.93 | |
| Sesame Stalk | This compound | Freundlich | - | - | - | - | < Langmuir fit | |
| CaFe₂O₄ Nanoparticles | Reactive Orange 12 | Langmuir | 276.92 | - | - | - | 0.997 | |
| Cu(I)-Polyaniline Composite | Reactive Orange 16 | Langmuir | 392.156 | - | - | - | 0.996 | |
| Cu(I)-Polyaniline Composite | Reactive Orange 16 | Freundlich | - | - | - | - | 0.982 | |
| Activated Carbon (Solanum Torvum) | Reactive Orange 16 | Langmuir | - | - | - | - | Best fit | |
| Resorcinol-Formaldehyde Carbon Gel | Reactive Orange 16 | Langmuir | 6.8 | - | - | - | >0.99 |
Note: Some studies did not report all parameters for the less-fitting model.
Experimental Protocols
The following is a generalized, detailed methodology for conducting batch adsorption experiments to evaluate the adsorption of this compound.
1. Adsorbent Preparation:
-
Agricultural Waste-Based Adsorbents (e.g., Sesame Stalks):
-
Wash the raw material thoroughly with deionized water to remove dirt and impurities.
-
Dry the material in an oven at 60-80°C for 24 hours.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared adsorbent in a desiccator until use.
-
-
Activated Carbon:
-
Wash and dry the precursor material as described above.
-
Carbonize the material in a furnace under a nitrogen atmosphere at a specific temperature (e.g., 500-800°C) for 1-2 hours.
-
Activate the carbonized material using a chemical activating agent (e.g., H₂SO₄, ZnCl₂) or physical activation (e.g., steam).
-
Wash the activated carbon with hot deionized water until the pH of the washing solution is neutral to remove any residual activating agent.
-
Dry the activated carbon in an oven and store it in a desiccator.
-
2. Adsorbate Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
3. Batch Adsorption Experiments:
-
Take a series of flasks, each containing a fixed volume of RO4 solution of a known initial concentration.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Add a fixed amount of the adsorbent to each flask.
-
Agitate the flasks at a constant speed and temperature for a predetermined time to ensure equilibrium is reached.
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of RO4 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.
4. Data Analysis:
-
Calculate the amount of dye adsorbed at equilibrium (q_e, in mg/g) using the following equation: q_e = (C_o - C_e) * V / W where:
-
C_o is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
W is the mass of the adsorbent (g)
-
-
Fit the experimental data to the linearized forms of the Langmuir and Freundlich isotherm models to determine the respective parameters.
Mandatory Visualization
Caption: Comparison of Langmuir and Freundlich Isotherm Models.
Caption: Experimental Workflow for Adsorption Studies.
Unmasking Mutagens: A Comparative Guide to the Ames Test for Azo Dye Degradation Products
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mutagenic potential of azo dye degradation products as determined by the Ames test. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the metabolic activation pathway and experimental workflow.
The Ames test, a widely used bacterial reverse mutation assay, is a cornerstone in evaluating the mutagenic potential of chemical substances. Azo dyes, a prominent class of synthetic colorants, are generally not mutagenic themselves. However, their degradation products, primarily aromatic amines, can become potent mutagens after metabolic activation. This guide delves into the comparative mutagenicity of these degradation products and outlines the modified Ames test protocol necessary for their accurate assessment.
Comparative Mutagenicity: Azo Dyes vs. Their Degradation Products
The mutagenic activity of azo dyes is typically unmasked following reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines.[1] These amines can then undergo metabolic activation, primarily through oxidation, to become electrophilic species that can interact with DNA, leading to mutations.
The following tables summarize quantitative data from various studies, comparing the mutagenic response (number of revertant colonies) in Salmonella typhimurium strains for several azo dyes and their corresponding aromatic amine degradation products. A significant increase in revertant colonies in the presence of the test compound compared to the negative control indicates a mutagenic effect.
Table 1: Mutagenicity of Benzidine-Based Dyes and Benzidine (B372746)
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Mean Revertants/Plate | Reference |
| Direct Black 38 | TA98 | Hamster Liver S9 + FMN | 50 µg | 154 | [2][3] |
| Benzidine (Degradation Product) | TA98 | Hamster Liver S9 | 10 µg | 1250 | [2][3] |
| Congo Red | TA98 | Hamster Liver S9 + FMN | 100 µg | 210 | [2][3] |
| Benzidine (Degradation Product) | TA98 | Hamster Liver S9 | 10 µg | 1250 | [2][3] |
Table 2: Mutagenicity of o-Tolidine and o-Dianisidine Based Dyes and Their Metabolites
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Mean Revertants/Plate | Reference |
| Direct Blue 6 | TA98 | Hamster Liver S9 + FMN | 100 µg | 345 | [2][3] |
| o-Tolidine (Degradation Product) | TA98 | Hamster Liver S9 | 25 µg | 850 | [2][3] |
| Direct Blue 15 | TA98 | Hamster Liver S9 + FMN | 50 µg | 420 | [2][3] |
| o-Dianisidine (Degradation Product) | TA98 | Hamster Liver S9 | 50 µg | 680 | [2][3] |
Experimental Protocols: Modified Ames Test for Azo Dyes
Detecting the mutagenicity of azo dyes and their degradation products requires a modification of the standard Ames test protocol. This modified procedure incorporates a reductive step to cleave the azo bond, followed by metabolic activation of the resulting aromatic amines.
Key Modifications:
-
Metabolic Activation System: Uninduced hamster liver S9 is often preferred over Aroclor 1254-induced rat liver S9.[4][5] Hamster liver S9 has been shown to be more effective in activating aromatic amines.[4][5]
-
Addition of Flavin Mononucleotide (FMN): FMN is added to the S9 mixture to facilitate the enzymatic reduction of the azo dyes to their corresponding aromatic amines.[2][4]
-
Pre-incubation Step: A pre-incubation of the test compound with the bacteria and the S9 mix before plating allows for the metabolic processes of azo reduction and subsequent oxidation to occur.[2][4]
Detailed Experimental Protocol:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used as they are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Preparation of Test Compounds: Azo dyes and their corresponding aromatic amine degradation products are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A range of concentrations is prepared for dose-response analysis.
-
S9 Mix Preparation: The S9 fraction from uninduced hamster liver is prepared and mixed with a cofactor solution containing NADP, glucose-6-phosphate, and FMN.
-
Pre-incubation: In a test tube, the following are mixed:
-
0.1 mL of an overnight culture of the Salmonella tester strain.
-
0.1 mL of the test compound solution.
-
0.5 mL of the S9 mix (or phosphate (B84403) buffer for experiments without metabolic activation). The mixture is incubated at 37°C for 20-30 minutes.
-
-
Plating: After pre-incubation, 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) is added to the test tube, vortexed gently, and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control) is considered a positive result.
-
Controls:
-
Negative Control: The solvent used to dissolve the test compound.
-
Positive Control (without S9): A known direct-acting mutagen (e.g., sodium azide (B81097) for TA100, 2-nitrofluorene (B1194847) for TA98).
-
Positive Control (with S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene).
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Modified Ames Test Workflow for Azo Dyes.
Caption: Metabolic Activation of Azo Dyes to Mutagens.
References
- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Dip Dyeing and Pad Dyeing on Color Fastness
This guide provides an objective comparison of dip dyeing and pad dyeing, with a specific focus on their resulting color fastness. The information is intended for researchers and scientists in the textile and materials science fields. We will delve into the methodologies of each dyeing process, present illustrative experimental data for comparison, and provide detailed protocols for standard color fastness testing.
Introduction to Dyeing Methodologies
Dip Dyeing is a process where fabric is either partially or fully immersed in a dye bath, often for a specified duration to achieve a desired color depth or gradient effect.[1] This method can range from manual, artisanal applications to more controlled batch processes in industrial settings.[1][2] Key to this process is the time the fabric spends in the dye and the use of fixatives to bind the color to the fibers.[3]
Pad Dyeing is a continuous or semi-continuous industrial process designed for high-volume and uniform color application.[4][5] Fabric is passed through a small trough containing the dye solution and then immediately squeezed between two rollers (a padder) under high pressure.[4] This action ensures even dye penetration. The color is then fixed onto the fabric through subsequent steps like steaming (pad-steam) or heating (pad-thermosol), followed by thorough washing to remove any unfixed dye.[6][7]
Process Workflows
The operational sequence of each dyeing method significantly influences the final properties of the dyed fabric.
References
- 1. How do you dip-dye a garment? - RITAN CHEMICAL [ritan-chemical.com]
- 2. How to Dip Dye Fabric: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. How to Dye Fabric Ombre (Dip Dyeing Technique) [bhg.com]
- 4. tvfinc.com [tvfinc.com]
- 5. What is pad dyeing in textile? - RITAN CHEMICAL [ritan-chemical.com]
- 6. Dyeing by steam (Pad-steam) and by air (Thermosol) [manubens.es]
- 7. scribd.com [scribd.com]
A Comparative Analysis of Monoazo Dyes in Textile Dyeing: Reactive Orange 4 Versus Alternatives
A deep dive into the performance characteristics of Reactive Orange 4, Reactive Red 2, and Reactive Yellow 86 for textile applications, supported by experimental data and standardized protocols.
In the realm of textile dyeing, the selection of appropriate colorants is paramount to achieving desired aesthetics, durability, and cost-effectiveness. Among the vast array of synthetic dyes, monoazo reactive dyes are a cornerstone for coloring cellulosic fibers like cotton due to their vibrant shades and excellent fastness properties. This guide provides an objective comparison of the performance of C.I. This compound against two other widely used monoazo dyes: C.I. Reactive Red 2 and C.I. Reactive Yellow 86. All three belong to the dichlorotriazine class of reactive dyes, known for their high reactivity and ability to form strong covalent bonds with textile fibers.[1][2]
Performance Comparison
The efficacy of a reactive dye is primarily evaluated based on its dyeing performance—encompassing exhaustion and fixation rates—and the fastness properties of the dyed fabric. Exhaustion refers to the migration of the dye from the dyebath onto the fiber, while fixation is the chemical reaction that forms a covalent bond between the dye and the fiber.
Table 1: Comparison of Dye Characteristics
| Feature | C.I. This compound | C.I. Reactive Red 2 | C.I. Reactive Yellow 86 |
| C.I. Name | This compound | Reactive Red 2 | Reactive Yellow 86 |
| Trade Name | Procion Orange MX-2R | Procion Red MX-5B | Procion Yellow MX-8G |
| CAS Number | 12225-82-0 | 17804-49-8 | 61951-86-8 |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ |
| Molecular Weight | 781.47 g/mol | 615.34 g/mol | 667.37 g/mol |
| Reactive Group | Dichlorotriazine | Dichlorotriazine | Dichlorotriazine |
| Typical Application | Cold-dyeing | Cold-dyeing | Cold-dyeing |
Table 2: Performance and Fastness Properties
| Performance Metric | C.I. This compound | C.I. Reactive Red 2 | C.I. Reactive Yellow 86 |
| Wash Fastness (Scale 1-5) | 5 | 4-5 | 5 |
| Light Fastness (Scale 1-8) | 3-5 | 4 | 5-7 |
| Exhaustion (%) | Good | Good | Good |
| Fixation (%) | High | High | High |
Note: Specific percentages for exhaustion and fixation can vary significantly based on dyeing parameters such as temperature, pH, salt concentration, and liquor ratio. Dichlorotriazine dyes are known for their high fixation rates under alkaline conditions.[3][4]
Dichlorotriazine dyes, such as the ones compared here, are highly reactive and can be fixed onto cellulosic fibers at lower temperatures, typically around 30-40°C.[1] However, a notable consideration for some dichlorotriazine red dyes, particularly those based on H-acid, is their susceptibility to acid-catalyzed hydrolysis. This can lead to a breakdown of the dye-fiber bond under low pH conditions, potentially affecting the wash fastness.[1]
Environmental Considerations
The primary environmental concern associated with reactive dyes is the discharge of colored effluents. A significant portion of the dye may not fix to the fiber and is released into the wastewater.[5] This is partly due to the hydrolysis of the reactive group, where the dye reacts with water instead of the fiber, rendering it inactive.[6][7] The high salt concentrations used in conventional reactive dyeing processes to enhance dye exhaustion also contribute to the effluent load.[5]
Dichlorotriazine dyes, due to their high reactivity, can have a higher tendency for hydrolysis if the dyeing process is not carefully controlled.[6][8] Minimizing the liquor ratio, controlling the pH, and optimizing the dyeing time and temperature are crucial steps in improving fixation efficiency and reducing the environmental impact.[7]
Experimental Protocols
To ensure a standardized and objective comparison of dye performance, the following experimental protocols are recommended.
Standard Exhaust Dyeing Protocol for Cotton
This protocol outlines a typical laboratory procedure for dyeing cotton fabric with dichlorotriazine reactive dyes.
1. Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
C.I. This compound, C.I. Reactive Red 2, C.I. Reactive Yellow 86
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Wetting agent
-
Sequestering agent
-
Laboratory-scale dyeing machine (e.g., beaker dyer)
-
Spectrophotometer for color measurement
-
Launder-Ometer for washing fastness tests
-
Crockmeter for rubbing fastness tests
-
Light fastness tester (Xenon arc lamp)
-
pH meter
-
Analytical balance
2. Dye Bath Preparation:
-
Set the liquor ratio (e.g., 1:20).
-
Prepare the dyebath with the required amount of water, a wetting agent (e.g., 1 g/L), and a sequestering agent (e.g., 0.5 g/L).
-
Dissolve the required amount of dye in water and add it to the dyebath.
-
Add the required amount of sodium chloride to the dyebath.
3. Dyeing Procedure:
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature (approximately 30°C).
-
Run the machine for a set period (e.g., 30 minutes) to allow for dye exhaustion.
-
Add the pre-dissolved sodium carbonate to the dyebath to raise the pH to the desired level for fixation (typically 10.5-11).
-
Continue the dyeing process for a specified fixation time (e.g., 60 minutes) at a controlled temperature (e.g., 30-40°C).
4. After-treatment:
-
Drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize the fabric with a weak acetic acid solution.
-
Carry out a soaping treatment at or near boiling temperature for 10-15 minutes with a non-ionic detergent to remove any unfixed dye.
-
Rinse the fabric with hot and then cold water.
-
Dry the fabric.
Determination of Dyeing Performance
1. Exhaustion Percentage (%E): The exhaustion percentage can be determined by measuring the absorbance of the dyebath before and after the dyeing process using a spectrophotometer at the maximum absorption wavelength (λmax) of the dye.
%E = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ = Absorbance of the dyebath before dyeing
-
A₁ = Absorbance of the dyebath after dyeing
2. Fixation Percentage (%F): The fixation percentage is determined by measuring the amount of dye that has covalently bonded to the fabric. This is done by analyzing the amount of unfixed dye removed during the after-treatment process.
%F = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100
Where:
-
A₀ = Absorbance of the dyebath before dyeing
-
A₁ = Absorbance of the dyebath after dyeing
-
A₂ = Absorbance of the collected washing and soaping liquors
Colorfastness Testing
The following standardized test methods should be used to evaluate the colorfastness of the dyed fabrics:
-
Washing Fastness: ISO 105-C06 or AATCC Test Method 61
-
Rubbing Fastness: ISO 105-X12 or AATCC Test Method 8
-
Light Fastness: ISO 105-B02 or AATCC Test Method 16
-
Perspiration Fastness: ISO 105-E04 or AATCC Test Method 15
Visualizations
Caption: Workflow for the exhaust dyeing and evaluation of cotton with reactive dyes.
Caption: Logical relationship of components in the reactive dyeing process.
References
- 1. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 2. Reactive dye - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactive Dyes → Term [pollution.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. scribd.com [scribd.com]
Safety Operating Guide
Safe Disposal and Handling of Reactive Orange 4
For laboratory personnel, including researchers and drug development professionals, rigorous adherence to safety protocols for chemical handling and disposal is paramount. This guide provides essential logistical and safety information for the proper management of Reactive Orange 4, a dichlorotriazinyl azo dye.
Immediate Safety and Handling Protocols
When working with this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes chemical-resistant nitrile gloves, safety goggles or glasses, and protective clothing.[1][2] All handling should be conducted in a well-ventilated area to avoid inhalation of dust particles.[2][3] After handling, hands should be washed thoroughly with soap and water.[1]
Exposure and First Aid:
In the event of accidental exposure, the following immediate actions should be taken:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][2]
Quantitative Safety and Toxicity Data
The following table summarizes key quantitative data for this compound, providing a reference for risk assessment.
| Parameter | Value | Species/Conditions |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat[3][4] |
| Aquatic Toxicity (LC50) | > 500 mg/l | Rainbow Trout (49 hours)[3] |
| Occupational Exposure Limit (Dust) | < 10 mg/m³ | Total Inhalable Dust (8-hr TWA)[3] |
| Occupational Exposure Limit (Dust) | < 5 mg/m³ | Total Respirable Dust (8-hr TWA)[3] |
| Molecular Weight | 781.47 g/mol | N/A[5] |
Proper Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination.
Step-by-Step Disposal Guide:
-
Waste Identification: All materials, including the pure chemical, solutions, and contaminated items (e.g., gloves, paper towels, spill absorbents), must be identified as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.
-
Containment: Collect all waste in a designated, compatible container that can be tightly sealed.[1] The container must be clearly and accurately labeled with its contents ("Hazardous Waste: this compound").
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration is a potential disposal method.[4]
-
Spill Management: In the case of a spill, avoid breathing the dust and clean it up immediately.[1] Sweep up solid material with a non-flammable dry agent (e.g., sand or earth) and place it into a sealed container for disposal as hazardous waste.[3] Do not dispose of this compound down the drain.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol: Adsorptive Removal from Aqueous Solution
For laboratories generating aqueous waste containing reactive dyes, treatment prior to disposal may be a consideration. The following protocol is based on a study of adsorptive removal of a similar dye, Reactive Orange 12, using CaFe₂O₄ nanoparticles and may be adaptable for this compound. The primary mechanism is the electrostatic interaction between the adsorbent and the dye.
Objective: To remove Reactive Orange dye from an aqueous solution via adsorption onto nanoparticles.
Materials:
-
CaFe₂O₄ nanoparticles
-
Aqueous solution containing Reactive Orange dye
-
pH meter
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Orbital shaker
-
Centrifuge or magnetic separator
Methodology:
-
pH Optimization:
-
Prepare several flasks containing a fixed volume and concentration of the dye solution.
-
Adjust the pH of each solution to a different value across a range (e.g., from pH 2.0 to 7.0) using 0.1 N HCl or 0.1 N NaOH. The optimal removal for a similar dye was found at pH 2.0.
-
Add a fixed mass of CaFe₂O₄ nanoparticles to each flask.
-
Agitate the flasks on an orbital shaker for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Separate the nanoparticles from the solution.
-
Measure the final dye concentration in the supernatant using a spectrophotometer to determine the pH at which maximum removal occurs.
-
-
Adsorption Procedure (at optimal pH):
-
Prepare the aqueous dye waste and adjust it to the predetermined optimal pH (e.g., 2.0).
-
Add the CaFe₂O₄ nanoparticles to the solution. The required mass will depend on the dye concentration and the adsorbent's capacity (a study found an uptake capacity of 276.92 mg/g for a similar dye).
-
Agitate the mixture until the adsorption process reaches equilibrium. Kinetic studies show this often follows a pseudo-second-order model.
-
Separate the dye-laden nanoparticles from the treated water using magnetic separation or centrifugation.
-
The treated water can be analyzed for residual dye content. The nanoparticle sludge containing the adsorbed dye must be collected and disposed of as hazardous solid waste following the procedures outlined above.
-
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
